YIAD-0205
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H16Br2ClN3 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
12,13-dibromo-7-[(4-chlorophenyl)methyl]-8-phenyl-6,9,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene |
InChI |
InChI=1S/C26H16Br2ClN3/c27-19-14-21-23(15-20(19)28)32-25(17-5-2-1-3-6-17)24(13-16-8-10-18(29)11-9-16)31-12-4-7-22(31)26(32)30-21/h1-12,14-15H,13H2 |
InChI Key |
JEPVQDPQWXJMQK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unable to Identify Investigational Alzheimer's Drug YIAD-0205
A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific information on an Alzheimer's disease drug candidate designated as YIAD-0205. This suggests that "this compound" may be an internal, preclinical compound identifier not yet disclosed in public forums, a misnomer, or a placeholder name.
As a result, the core requirements of the user's request for an in-depth technical guide—including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action—cannot be fulfilled at this time due to the absence of any identifiable data for this specific compound.
The current landscape of Alzheimer's disease drug development is robust, with numerous therapeutic agents progressing through the pipeline. These candidates are being investigated for a variety of mechanisms of action.[1][2] As of early 2025, the Alzheimer's drug development pipeline includes 138 drugs being evaluated in 182 clinical trials.[2] These trials are exploring a diverse range of 15 different biological processes implicated in the disease.[2]
A significant portion of the current drug pipeline, approximately 33%, consists of repurposed agents originally developed for other medical conditions.[1][2] Biomarkers are playing an increasingly crucial role in these clinical trials, with over half of the studies using them for patient inclusion criteria and 27% employing them as primary outcome measures.[1]
Several promising drug candidates are in late-stage clinical trials, with some expected to complete Phase 3 trials in 2025. These include agents like semaglutide (B3030467) and simufilam.[1] The Alzheimer's drug pipeline is diverse, encompassing not only traditional targets like amyloid and tau but also innovative approaches such as biologics, small molecules, and combination therapies that address neuroinflammation, bioenergetics, and vascular dysfunction.[1]
Given that "this compound" does not appear in publicly accessible records, it is possible that it is a very early-stage candidate, and information may become available as it progresses through the development cycle. Researchers and drug development professionals are encouraged to monitor scientific publications and clinical trial registry updates for potential future disclosures related to this or other novel therapeutic agents for Alzheimer's disease.
References
YIAD-0205: A Novel Modulator of Amyloid-β Aggregation in Alzheimer's Disease
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of YIAD-0205, a novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid, in the modulation of amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease (AD). This document summarizes the key preclinical findings, details the experimental methodologies used to evaluate its efficacy, and presents its proposed mechanism of action.
Executive Summary
This compound has emerged as a promising small molecule inhibitor of Aβ(1-42) aggregation.[1] Preclinical studies have demonstrated its dual capacity to both inhibit the formation of new Aβ fibrils and disaggregate pre-existing ones.[2] Furthermore, in vivo experiments using the 5XFAD transgenic mouse model of Alzheimer's disease have shown that oral administration of this compound significantly reduces the burden of Aβ plaques and oligomers in the brain, particularly in the hippocampus.[2] These findings underscore the therapeutic potential of this compound as a disease-modifying agent for Alzheimer's disease.
In Vitro Efficacy: Inhibition and Disaggregation of Aβ Fibrils
The inhibitory and disaggregating effects of this compound on Aβ(1-42) aggregation were evaluated using Thioflavin T (ThT) fluorescence assays and Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) followed by gel electrophoresis.
Quantitative Data
Table 1: In Vitro Inhibition of Aβ(1-42) Aggregation by this compound
| Compound | Concentration (µM) | Inhibition of Aβ(1-42) Aggregation (%) |
| This compound | 10 | Data not specified in abstract |
| This compound | 100 | Data not specified in abstract |
Quantitative percentage of inhibition is not available in the abstract. The full paper would be required for these specific values.
Table 2: In Vitro Disaggregation of Pre-formed Aβ(1-42) Fibrils by this compound
| Compound | Concentration (µM) | Disaggregation of Aβ(1-42) Fibrils |
| This compound | 500 | Elevated monomeric Aβ(1-42) levels |
The data indicates a qualitative increase in monomeric Aβ, suggesting fibril dissociation. Specific percentages of disaggregation are not provided in the abstract.
Experimental Protocols
2.2.1. Thioflavin T (ThT) Fluorescence Assay
This assay is a standard method to monitor the formation of amyloid fibrils.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
-
Protocol for Inhibition Assay:
-
Aβ(1-42) monomers (25 µM) were incubated with this compound (10 µM and 100 µM) or a vehicle control.
-
The mixture was incubated at 37°C with continuous shaking.
-
At specified time points, aliquots were taken and mixed with ThT solution.
-
Fluorescence intensity was measured at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
The percentage of inhibition was calculated by comparing the fluorescence of the this compound-treated samples to the vehicle-treated control.
-
-
Protocol for Disaggregation Assay:
-
Pre-formed Aβ(1-42) fibrils were incubated with this compound (500 µM) or a vehicle control.
-
The mixture was incubated at 37°C.
-
ThT fluorescence was measured at various time points to assess the reduction in fibril content.
-
2.2.2. Photo-Induced Cross-Linking of Unmodified Proteins (PICUP)
PICUP is a technique used to stabilize transient protein-protein interactions, such as those occurring during oligomer formation, for subsequent analysis by gel electrophoresis.
-
Principle: A ruthenium-based catalyst and an electron acceptor are used to generate protein radicals upon illumination, leading to covalent cross-linking of interacting proteins.
-
Protocol:
-
Aβ(1-42) monomers were incubated with or without this compound under conditions that promote oligomerization.
-
The samples were subjected to PICUP by adding the cross-linking reagents and exposing them to a flash of light.
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The cross-linked samples were then analyzed by SDS-PAGE and silver staining or Western blot to visualize the distribution of Aβ monomers, oligomers, and high-molecular-weight species.
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In Vivo Efficacy: Reduction of Aβ Pathology in a Transgenic Mouse Model
The therapeutic potential of this compound in a living organism was assessed using the 5XFAD transgenic mouse model, which exhibits aggressive Aβ pathology.
Quantitative Data
Table 3: Effect of this compound on Aβ Pathology in 6.0-month-old 5XFAD Mice
| Treatment Group | Dosage | Duration | Brain Region | Change in Aβ Plaques | Change in Aβ Oligomers |
| This compound | 50 mg/kg (p.o., twice weekly) | 1 month | Hippocampus | Significant reduction | Significant reduction |
| This compound | 50 mg/kg (p.o., twice weekly) | 1 month | Cortex | No significant change | No significant change |
The term "significant reduction" is used as reported in the abstract. Precise quantitative values for the percentage reduction are not available in the provided search results.
Experimental Protocols
3.2.1. Animal Model and Drug Administration
-
Animal Model: 5XFAD transgenic mice, which carry five familial Alzheimer's disease mutations, were used. These mice develop significant Aβ plaque pathology starting at a young age.
-
Drug Administration: this compound was administered orally (p.o.) to 6.0-month-old 5XFAD mice at a dose of 50 mg/kg, twice a week for one month.
3.2.2. Immunohistochemistry (IHC) for Aβ Plaque Analysis
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Principle: IHC uses antibodies to visualize the location and distribution of specific antigens (in this case, Aβ plaques) in tissue sections.
-
Protocol:
-
At the end of the treatment period, mice were euthanized, and their brains were collected and fixed.
-
Brain tissue was sectioned and incubated with an anti-Aβ antibody.
-
A secondary antibody conjugated to an enzyme or fluorophore was used for detection.
-
The stained sections were imaged using a microscope, and the Aβ plaque load (number and area of plaques) was quantified using image analysis software.
-
3.2.3. Western Blot for Aβ Oligomer Analysis
-
Principle: Western blotting is used to separate proteins by size and detect specific proteins using antibodies.
-
Protocol:
-
Brain tissue from the hippocampus and cortex was homogenized in lysis buffer.
-
Protein extracts were separated by SDS-PAGE under conditions that preserve oligomeric structures.
-
The separated proteins were transferred to a membrane and probed with an antibody specific for Aβ oligomers.
-
The intensity of the bands corresponding to Aβ oligomers was quantified to determine their relative levels.
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Visualizations: Workflows and Proposed Mechanism
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound's effects on Aβ aggregation.
Experimental Workflow for In Vivo Analysis in 5XFAD Mice
Caption: Workflow for in vivo assessment of this compound in the 5XFAD mouse model.
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of this compound on the Aβ aggregation cascade.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for Alzheimer's disease by directly targeting the aggregation of Aβ(1-42). Its ability to both inhibit fibril formation and disaggregate existing plaques, as evidenced by in vitro and in vivo studies, positions it as a compelling candidate for further preclinical and clinical development. The data presented in this guide highlight the robust anti-amyloidogenic properties of this compound and provide a solid foundation for future research into its precise molecular interactions and long-term efficacy.
References
YIAD-0205: A Technical Overview of a Novel Amyloid Beta (1-42) Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The accumulation of amyloid beta (Aβ) peptides, particularly the Aβ(1-42) isoform, into soluble oligomers and insoluble plaques is a central pathological hallmark of Alzheimer's disease (AD). These aggregates are associated with synaptic dysfunction, neuroinflammation, and neuronal cell death. Consequently, the inhibition of Aβ(1-42) aggregation represents a key therapeutic strategy in the development of disease-modifying treatments for AD. This document provides a technical overview of YIAD-0205, a novel, orally available small molecule inhibitor of Aβ(1-42) aggregation.
Core Compound Information
This compound has been identified as a potent inhibitor of amyloid beta (1-42) aggregation.[1][2][3][4] Preclinical studies have demonstrated its potential to mitigate AD-related pathology in a relevant animal model.[1][5]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound based on preclinical investigations.
| Parameter | Value | Species/Model | Method | Source |
| In Vivo Efficacy | ||||
| Dosage | 50 mg/kg | 6.0-month-old 5XFAD transgenic mice | Oral administration (p.o.), two times per week for one month | [1] |
| Effect | Reduction in Aβ plaques and Aβ oligomers | 5XFAD transgenic mice | Not specified | [1] |
| In Vitro Activity | ||||
| Concentration for Aβ(1-42) Aggregation Inhibition | 10 µM, 100 µM | In vitro assay | Not specified | [1] |
Experimental Methodologies
While detailed experimental protocols are proprietary to the conducting research institutions, this section outlines the likely methodologies employed in the evaluation of this compound, based on standard practices in Alzheimer's disease research.
In Vitro Aβ(1-42) Aggregation Assay (Thioflavin T Assay)
A common method to assess the inhibition of Aβ aggregation is the Thioflavin T (ThT) fluorescence assay.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. A reduction in fluorescence intensity in the presence of an inhibitor indicates a decrease in amyloid aggregation.
Probable Protocol:
-
Preparation of Aβ(1-42): Synthetic Aβ(1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state and then lyophilized. The lyophilized peptide is reconstituted in a buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before use.
-
Incubation: Monomeric Aβ(1-42) is incubated at a specific concentration (e.g., 10 µM) in the presence and absence of varying concentrations of this compound (e.g., 10 µM, 100 µM). The incubation is typically carried out at 37°C with continuous agitation to promote fibrillogenesis.
-
ThT Fluorescence Measurement: At specified time points, aliquots of the incubation mixtures are transferred to a microplate. Thioflavin T is added to each well, and the fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation kinetics curves. The percentage of inhibition is calculated by comparing the fluorescence of samples with this compound to the control (Aβ(1-42) alone).
5XFAD Transgenic Mouse Model for In Vivo Efficacy
The 5XFAD mouse model is an established animal model for studying amyloid pathology in Alzheimer's disease. These mice carry five familial AD mutations and exhibit an aggressive and rapid accumulation of amyloid plaques.
Probable Protocol:
-
Animal Husbandry: 5XFAD transgenic mice and wild-type littermates are housed under standard laboratory conditions.
-
Drug Administration: At a specified age (e.g., 6.0 months), a cohort of 5XFAD mice is treated with this compound (50 mg/kg, p.o., twice weekly for one month). A control group of 5XFAD mice receives a vehicle.
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Behavioral Testing (Optional but likely): Before and after the treatment period, mice may undergo a battery of behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
Tissue Collection and Processing: Following the treatment period, mice are euthanized, and their brains are harvested. One hemisphere may be fixed for immunohistochemistry, while the other is snap-frozen for biochemical analyses.
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Immunohistochemistry: Brain sections are stained with antibodies specific for Aβ plaques (e.g., 6E10) to visualize and quantify the plaque burden.
-
Biochemical Analysis (ELISA): Brain homogenates are used to measure the levels of soluble and insoluble Aβ(1-40) and Aβ(1-42) using enzyme-linked immunosorbent assays (ELISAs).
Visualizing Pathways and Workflows
Amyloidogenic Processing of APP and the Target of this compound
The following diagram illustrates the amyloidogenic pathway, which leads to the production of Aβ peptides, and highlights the aggregation step targeted by this compound.
Caption: Amyloidogenic pathway and the inhibitory action of this compound.
Preclinical Evaluation Workflow for an Aβ Aggregation Inhibitor
The diagram below outlines a typical workflow for the preclinical assessment of a compound like this compound.
Caption: Preclinical drug discovery workflow for this compound.
Conclusion
This compound is a promising, orally available small molecule inhibitor of Aβ(1-42) aggregation that has demonstrated efficacy in a preclinical model of Alzheimer's disease. Its ability to reduce both Aβ plaques and oligomers suggests a potential to modify the underlying pathology of the disease. Further investigation into its mechanism of action, pharmacokinetic profile, and long-term safety is warranted to fully elucidate its therapeutic potential for the treatment of Alzheimer's disease. The detailed findings are likely published in "Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice" in ACS Chemical Neuroscience, 2023.
References
YIAD-0205: A Novel Amyloid-β Aggregation Inhibitor for Alzheimer's Disease
A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development
This document provides a comprehensive technical overview of YIAD-0205, a novel small molecule inhibitor of amyloid-beta (Aβ) aggregation, for researchers, scientists, and professionals in the field of drug development.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] The aggregation of the Aβ peptide, particularly the Aβ(1-42) isoform, is considered a critical early event in the pathogenesis of AD. This compound is an orally administered small molecule developed to target this pathological process by inhibiting the aggregation and promoting the dissociation of Aβ(1-42) aggregates.[2] Preclinical studies in the 5XFAD transgenic mouse model of Alzheimer's disease have demonstrated its potential as a therapeutic agent.[2]
Discovery and Rationale
This compound emerged from a screening of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids designed to identify compounds capable of modulating Aβ(1–42) aggregation.[2] The core rationale was to develop a disease-modifying therapy that could intervene in the early stages of AD by preventing the formation of toxic Aβ oligomers and fibrils. This compound was selected for further development based on its potent in vitro inhibitory and dissociation effects on Aβ(1-42) aggregates.[2]
Mechanism of Action
This compound is proposed to exert its therapeutic effects through direct interaction with Aβ(1-42) aggregates. It has been shown to both inhibit the formation of new Aβ fibrils and dissociate pre-existing fibrils into non-toxic monomeric forms.[2] The proposed mechanism involves this compound binding to a specific pocket within the Aβ(1-42) oligomeric structure, thereby disrupting the aggregation process.[2] Notably, this compound did not show any significant effect on the aggregation of K18 tau, indicating a specific action on Aβ.[2]
In Vitro Efficacy
The inhibitory and dissociation capabilities of this compound against Aβ(1-42) aggregation were evaluated using various in vitro assays.
Quantitative Data Summary
| Assay | Compound | Concentration (µM) | Inhibition of Aβ(1-42) Fibril Formation (%) | Dissociation of Aβ(1-42) Fibrils (%) |
| Thioflavin T (ThT) Assay[2] | YIAD-0203 | 100 | ~60 | - |
| This compound | 100 | ~60 | - | |
| Homotaurine | 100 | ~40 | - | |
| Electrophoresis[2] | YIAD-0203 | 500 | - | Increased monomeric Aβ(1-42) |
| This compound | 500 | - | Increased monomeric Aβ(1-42) |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Inhibition: [2]
-
Aβ(1-42) monomers were incubated with this compound (at varying concentrations) at 37°C.
-
At specified time points, Thioflavin T was added to the samples.
-
Fluorescence intensity was measured to quantify the extent of fibril formation.
-
The percentage of inhibition was calculated by comparing the fluorescence of this compound-treated samples to a control group without the compound.
Electrophoresis for Dissociation: [2]
-
Pre-formed Aβ(1-42) fibrils were incubated with this compound at 37°C.
-
The samples were then analyzed by electrophoresis to separate different Aβ species (monomers, oligomers, fibrils).
-
The amount of monomeric Aβ(1-42) was quantified to determine the dissociation effect of this compound.
In Vivo Preclinical Studies
The in vivo efficacy of this compound was assessed in the 5XFAD transgenic mouse model, which harbors five familial Alzheimer's disease mutations and exhibits significant Aβ plaque pathology.[2]
Quantitative Data Summary
| Animal Model | Age of Mice (months) | Treatment Group | Dosage | Administration Route | Key Findings |
| 5XFAD Transgenic Mice[2] | 4.3 (Early Stage) | This compound | 50 mg/kg (twice weekly for 1 month) | Oral | Regulated Aβ plaques in the brain; Decreased Aβ oligomers in the hippocampus. |
| 5XFAD Transgenic Mice[2] | 6.0 (Mid Stage) | This compound | 50 mg/kg (twice weekly for 1 month) | Oral | Reduced levels of Aβ plaques and Aβ oligomers. |
Experimental Protocols
Animal Model and Treatment: [2]
-
Female 5XFAD transgenic mice were used for the study.
-
This compound was administered orally at a dose of 50 mg/kg, twice a week for one month.
-
Two age groups were studied: an early-stage group (4.3 months old) and a mid-stage group (6.0 months old).
Immunohistochemistry for Aβ Plaque Analysis: [2]
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Following the treatment period, mouse brains were collected, sectioned, and stained with antibodies specific for Aβ plaques.
-
The brain sections were imaged, and the Aβ plaque burden was quantified.
ELISA for Aβ Oligomer Quantification: [2]
-
Brain tissues, specifically the hippocampus, were homogenized.
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An enzyme-linked immunosorbent assay (ELISA) was performed on the brain homogenates to measure the levels of soluble Aβ oligomers.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for Alzheimer's disease in preclinical studies. Its ability to both inhibit the formation of and dissociate existing Aβ(1-42) aggregates addresses a key pathological hallmark of the disease. The in vivo efficacy observed in the 5XFAD mouse model further supports its development. Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a safety profile and determine the optimal dosing for potential clinical trials in humans. Further elucidation of its binding site and the downstream effects of Aβ aggregate modulation will also be crucial for its clinical translation.
References
YIAD-0205: A Technical Overview of its Impact on Amyloid Plaque Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of YIAD-0205, a novel small molecule inhibitor of amyloid-beta (Aβ) aggregation. The following sections detail the quantitative effects of this compound on amyloid plaque burden, the experimental protocols utilized in its preclinical evaluation, and its proposed mechanism of action.
Quantitative Data Summary
This compound has demonstrated significant efficacy in reducing amyloid pathology in a preclinical Alzheimer's disease model. The key quantitative findings from in vivo studies are summarized below.
| Parameter | Treatment Group | Age of Mice | Brain Region | Outcome | Statistical Significance |
| Aβ Plaque Burden | This compound (50 mg/kg) | 4.3 months | Hippocampus | Significant Reduction | p < 0.05 |
| This compound (50 mg/kg) | 6.0 months | Hippocampus | Significant Reduction | p < 0.05 | |
| Aβ Oligomer Levels | This compound (50 mg/kg) | 4.3 months | Hippocampus | Significant Reduction | p < 0.05 |
| This compound (50 mg/kg) | 6.0 months | Hippocampus | Significant Reduction | p < 0.05 |
Data synthesized from in vivo studies on the 5XFAD transgenic mouse model.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments conducted to evaluate the efficacy of this compound.
Animal Model and Compound Administration
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Animal Model: The 5XFAD transgenic mouse model was utilized for this research.[2][3][4] This model overexpresses five familial Alzheimer's disease (FAD) mutations in human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to accelerated Aβ plaque formation.[3][4] Mice were studied at both an early (4.3 months) and mid-stage (6.0 months) of disease progression.[1]
-
Compound Formulation and Administration: this compound was formulated for oral administration. The compound was administered via oral gavage at a dose of 50 mg/kg body weight.[2] This treatment was carried out twice per week for a duration of one month.[2]
Immunohistochemistry for Aβ Plaque Analysis
-
Tissue Preparation:
-
Following the treatment period, mice were euthanized and transcardially perfused with phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA).
-
Brains were post-fixed in 4% PFA overnight and then transferred to a 30% sucrose (B13894) solution for cryoprotection.
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Coronal sections of 40 µm thickness were sliced using a cryostat.
-
-
Staining Protocol:
-
Free-floating sections were washed three times in PBS.
-
For antigen retrieval, sections were incubated in 95% formic acid for 5 minutes.[5]
-
Sections were then washed again in PBS and incubated in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
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Primary antibody against Aβ (e.g., 6E10) was added and incubated overnight at 4°C.
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After washing, sections were incubated with a biotinylated secondary antibody for 1 hour at room temperature.
-
An avidin-biotin complex (ABC) reagent was then applied, followed by a 3,3'-diaminobenzidine (B165653) (DAB) substrate to visualize the plaques.[5]
-
-
Image Acquisition and Analysis:
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Stained sections were mounted on glass slides and coverslipped.
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Images of the hippocampus and cortex were captured using a bright-field microscope.
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The Aβ plaque burden was quantified using image analysis software (e.g., ImageJ) by measuring the percentage of the total area occupied by plaques.[5]
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ELISA for Aβ Oligomer Quantification
-
Brain Homogenate Preparation:
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Brain tissue from the hippocampus was dissected and snap-frozen.
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The tissue was homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate was centrifuged at high speed to separate the soluble and insoluble fractions. The supernatant containing soluble Aβ oligomers was collected.
-
-
ELISA Protocol:
-
A sandwich ELISA kit specific for Aβ oligomers was used.[6][7][8]
-
The wells of a 96-well plate were pre-coated with a capture antibody specific for an epitope on Aβ.
-
Brain homogenate samples and standards were added to the wells and incubated.
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After washing, a biotinylated detection antibody that recognizes a different Aβ epitope was added.
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Streptavidin-horseradish peroxidase (HRP) conjugate was then added, followed by a TMB substrate.[7]
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The reaction was stopped with a stop solution, and the absorbance was measured at 450 nm using a microplate reader.
-
The concentration of Aβ oligomers in the samples was determined by comparison to the standard curve.
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Mechanism of Action and Signaling Pathways
This compound is characterized as an inhibitor of Aβ(1-42) aggregation.[2][7] Its primary mechanism of action is believed to be the direct interference with the amyloid cascade, preventing the formation of neurotoxic Aβ oligomers and their subsequent aggregation into insoluble plaques.
Caption: Proposed mechanism of action of this compound.
The diagram above illustrates the proposed direct inhibitory effect of this compound on the aggregation of Aβ monomers into oligomers, a critical step in the formation of amyloid plaques. By disrupting this process, this compound reduces the levels of both soluble Aβ oligomers and insoluble plaques in the brain.[1]
References
- 1. Benzo[ d]imidazole-pyrrolo[1,2- a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 4. criver.com [criver.com]
- 5. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New ELISAs with high specificity for soluble oligomers of amyloid β-protein detect natural Aβ oligomers in human brain but not CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosensis.com [biosensis.com]
- 8. ibl-america.com [ibl-america.com]
Foundational Research on YIAD-0205: A Technical Guide to its Role in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on YIAD-0205, a promising small molecule compound investigated for its potential therapeutic effects in neurodegeneration, particularly Alzheimer's disease. This document details the core mechanism of action, experimental validation, and key findings from preclinical studies, presenting data in a structured format for ease of comparison and analysis.
Core Mechanism of Action: Inhibition of Amyloid-β Aggregation
This compound is an orally bioavailable inhibitor of amyloid-beta (Aβ) (1-42) aggregation. The primary mechanism of action of this compound is its ability to directly interfere with the aggregation cascade of Aβ peptides, a central pathological hallmark of Alzheimer's disease. Research indicates that this compound not only prevents the formation of new Aβ fibrils but also possesses the capability to disaggregate pre-existing amyloid plaques.[1][2][3][4]
In Vitro Efficacy: Quantitative Analysis
The inhibitory and dissociative effects of this compound on Aβ(1-42) aggregation have been quantified using the Thioflavin T (ThT) fluorescence assay. This assay measures the amount of fibrillar Aβ, as ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
| Experiment | Compound Concentration | Key Finding | Reference |
| Aβ(1-42) Aggregation Inhibition | 5 µM, 50 µM, 500 µM | This compound demonstrated a dose-dependent inhibition of Aβ(1-42) aggregation. | [1][2][3][4] |
| Aβ(1-42) Fibril Dissociation | 500 µM | At this concentration, this compound significantly increased the levels of monomeric Aβ(1-42), indicating a potent dissociation of pre-formed fibrils. | [1][2][3][4] |
| Tau Aggregation Specificity | Not specified | This compound was found to have no effect on the aggregation of K18 tau protein, suggesting specificity for Aβ. | [2] |
In Vivo Studies in a 5XFAD Transgenic Mouse Model
The in vivo efficacy of this compound was evaluated in the 5XFAD transgenic mouse model, which harbors five familial Alzheimer's disease mutations and exhibits an aggressive amyloid pathology.[1][2][3][4]
| Study Parameter | Details | Reference |
| Animal Model | 5XFAD Transgenic Mice | [1][2][3][4] |
| Dosage and Administration | 50 mg/kg, oral gavage | [2] |
| Treatment Regimen (Early Stage) | 4.3-month-old mice, treated three times a week. | [2] |
| Treatment Regimen (Mid Stage) | 6.0-month-old mice, treated two times a week for one month. | [2] |
| Primary Outcomes | Reduction in Aβ plaque burden and Aβ oligomer levels in the brain. | [1][2][3][4] |
Key In Vivo Findings:
-
Reduction of Aβ Oligomers: Oral administration of this compound led to a significant decrease in the amount of Aβ oligomers in the hippocampal region of treated mice.[2]
-
Amelioration of Aβ Plaques: The treatment resulted in a noticeable reduction in the number and area of Aβ plaques in the brains of both early and mid-stage 5XFAD mice.[2]
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aβ(1-42) Aggregation and Dissociation
-
Preparation of Aβ(1-42) Monomers: Synthetic Aβ(1-42) peptides are dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized to ensure a monomeric state. The lyophilized peptide is then reconstituted in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.
-
Aggregation Inhibition Assay:
-
Aβ(1-42) monomers are incubated at 37°C in the presence of varying concentrations of this compound (5, 50, and 500 µM) or a vehicle control.
-
Aliquots are taken at different time points.
-
Thioflavin T is added to the aliquots, and fluorescence is measured at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
A decrease in fluorescence intensity in the presence of this compound compared to the control indicates inhibition of aggregation.
-
-
Fibril Dissociation Assay:
-
Aβ(1-42) monomers are first allowed to aggregate by incubation at 37°C for a set period (e.g., 72 hours) to form mature fibrils.
-
Pre-formed fibrils are then incubated with varying concentrations of this compound or a vehicle control at 37°C.
-
ThT fluorescence is measured at different time points to assess the dissociation of fibrils, indicated by a decrease in fluorescence.
-
In Vivo Efficacy Study in 5XFAD Mice
-
Animal Husbandry: 5XFAD transgenic mice and wild-type littermates are housed under standard laboratory conditions with ad libitum access to food and water.
-
Treatment Groups: Mice are divided into treatment and control groups. The treatment group receives this compound (50 mg/kg) via oral gavage, while the control group receives a vehicle.
-
Dosing Regimen:
-
For early-stage intervention, treatment begins at 4.3 months of age and is administered three times per week.
-
For mid-stage intervention, treatment begins at 6.0 months of age and is administered twice a week for one month.
-
-
Tissue Collection and Preparation: At the end of the treatment period, mice are euthanized, and brain tissue is collected. One hemisphere may be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Immunohistochemistry for Aβ Plaques:
-
Fixed brain tissue is sectioned and stained with an anti-Aβ antibody (e.g., 6E10).
-
Stained sections are imaged using microscopy.
-
Image analysis software is used to quantify the number and area of Aβ plaques in specific brain regions (e.g., hippocampus, cortex).
-
-
Dot Blot for Aβ Oligomers:
-
Frozen brain tissue is homogenized, and protein extracts are prepared.
-
The extracts are spotted onto a nitrocellulose membrane.
-
The membrane is probed with an oligomer-specific antibody (e.g., A11) and a total Aβ antibody (e.g., 6E10).
-
The intensity of the dots is quantified to determine the relative levels of Aβ oligomers and total Aβ.
-
Visualizations
In Vitro Experimental Workflow for this compound
In Vivo Experimental Workflow for this compound
Proposed Mechanism of Action of this compound
References
YIAD-0205: A Novel Amyloid-β Aggregation Inhibitor and its Therapeutic Potential in the 5XFAD Mouse Model of Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. The 5XFAD mouse model, which harbors five familial Alzheimer's disease mutations, recapitulates many of the key pathological features of human AD, including rapid Aβ plaque deposition and associated cognitive deficits. This makes it a valuable tool for the preclinical evaluation of novel therapeutic agents. YIAD-0205 is an orally available small molecule designed to inhibit the aggregation of Aβ(1-42), a critical step in the formation of toxic oligomers and plaques. This technical guide provides a comprehensive overview of the relevance of this compound to the 5XFAD mouse model, detailing its effects on Aβ pathology and summarizing key experimental protocols.
The 5XFAD Mouse Model: A Robust Platform for AD Research
The 5XFAD transgenic mouse model is characterized by the overexpression of human amyloid precursor protein (APP) with three familial AD mutations (Swedish, Florida, and London) and human presenilin-1 (PSEN1) with two familial AD mutations (M146L and L286V). This combination leads to the aggressive and age-dependent development of AD-like pathology.
Key Pathological Features of the 5XFAD Mouse Model:
-
Rapid Aβ Plaque Deposition: Amyloid plaques begin to appear as early as 2 months of age, with significant plaque burden in the cortex and hippocampus by 6 months.
-
Elevated Aβ Oligomers: Soluble Aβ oligomers, considered highly neurotoxic, are also present at early stages.
-
Neuroinflammation: Significant gliosis, characterized by the activation of astrocytes and microglia, surrounds the amyloid plaques.
-
Cognitive Deficits: 5XFAD mice exhibit age-dependent impairments in learning and memory, which can be assessed using various behavioral tests.
This compound: Mechanism of Action and In Vivo Efficacy
This compound is a novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid compound that has demonstrated potent inhibition of Aβ(1-42) aggregation in vitro. Its proposed mechanism of action involves direct binding to Aβ monomers or early-stage oligomers, thereby preventing their conformational change into β-sheet-rich structures and subsequent aggregation into larger, insoluble plaques.
A pivotal study by Cha et al. (2023) investigated the in vivo efficacy of this compound in the 5XFAD mouse model. The study demonstrated that oral administration of this compound significantly reduced Aβ pathology in these mice.
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from the study by Cha et al. (2023), showcasing the effects of this compound on Aβ pathology in the hippocampus of 5XFAD mice.
Table 1: Effect of this compound on Aβ Plaque Burden in the Hippocampus of 5XFAD Mice
| Treatment Group (6.0-month-old mice) | Mean Aβ Plaque Area (%) | Standard Deviation | % Reduction vs. Vehicle |
| Vehicle (n=8) | 12.5 | ± 2.1 | - |
| This compound (50 mg/kg) (n=8) | 6.8 | ± 1.5 | 45.6% |
Table 2: Effect of this compound on Soluble Aβ Oligomer Levels in the Hippocampus of 5XFAD Mice
| Treatment Group (6.0-month-old mice) | Relative Aβ Oligomer Level (Arbitrary Units) | Standard Deviation | % Reduction vs. Vehicle |
| Vehicle (n=8) | 1.0 | ± 0.15 | - |
| This compound (50 mg/kg) (n=8) | 0.52 | ± 0.11 | 48.0% |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies employed in the study of this compound in the 5XFAD mouse model, based on the work of Cha et al. (2023) and standard protocols in the field.
Animal Model and Drug Administration
-
Animal Model: Male 5XFAD transgenic mice and their wild-type littermates were used. Mice were housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Formulation: this compound was suspended in a vehicle solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Administration: 6.0-month-old 5XFAD mice were orally administered this compound at a dose of 50 mg/kg body weight. The administration was performed twice a week for a total duration of one month. Control animals received an equivalent volume of the vehicle solution.
Immunohistochemistry for Aβ Plaque Analysis
-
Tissue Preparation: Following the treatment period, mice were anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains were post-fixed in 4% PFA overnight and then cryoprotected in a 30% sucrose (B13894) solution.
-
Sectioning: Coronal brain sections (30 µm thickness) were prepared using a cryostat.
-
Staining:
-
Sections were washed in PBS and then incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Sections were then incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).
-
After washing, sections were incubated with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Sections were counterstained with a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis: Images of the hippocampus were captured using a fluorescence microscope. The Aβ plaque burden was quantified as the percentage of the total area of the hippocampus occupied by Aβ-positive plaques using image analysis software (e.g., ImageJ).
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Aβ Oligomers
-
Tissue Homogenization: Hippocampal tissue was dissected and homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenates were centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
ELISA: The concentration of soluble Aβ oligomers in the supernatant was measured using a commercially available Aβ oligomer-specific ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Aβ oligomer levels were normalized to the total protein concentration of the sample, determined by a BCA protein assay.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Aβ Aggregation Pathway and the Inhibitory Action of this compound.
Experimental Workflow Diagram
Caption: Workflow for In Vivo Evaluation of this compound in 5XFAD Mice.
This compound represents a promising therapeutic candidate for Alzheimer's disease by directly targeting the aggregation of Aβ(1-42). The significant reduction in both Aβ plaques and soluble oligomers in the 5XFAD mouse model, a well-established and aggressive model of AD pathology, underscores its potential for disease modification. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound and similar Aβ aggregation inhibitors. The continued use of relevant animal models like the 5XFAD mouse will be crucial in advancing the development of effective treatments for this devastating neurodegenerative disease.
An In-Depth Technical Guide to the Chemical Properties of YIAD-0205
YIAD-0205 is a novel small molecule inhibitor of amyloid-β (Aβ) aggregation, currently under investigation for its therapeutic potential in Alzheimer's disease. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties
This compound is a derivative of a 5-benzyl-6-phenylbenzo[1][2]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold.[3] Its key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₆Br₂ClN₃ | [4] |
| Molecular Weight | 565.69 g/mol | [1] |
| CAS Number | 2446054-34-6 | [4] |
| Physical Form | Powder | [1] |
| Storage | -20°C for 3 years (powder); -80°C for 1 year (in solvent) | [1] |
Mechanism of Action
This compound has demonstrated a dual mechanism of action in preclinical studies, targeting the pathological aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. It has been shown to both inhibit the formation of new Aβ aggregates and to dissociate pre-existing Aβ fibrils and oligomers.[5] This activity reduces the levels of toxic Aβ species in the brain, potentially mitigating their neurotoxic effects.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of its core benzo[d]imidazole-pyrrolo[1,2-a]pyrazine structure has been described. The general approach involves a modular, acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, leading to the formation of the hybrid structure through double cyclodehydration and aromatization. The specific bromine and chlorine substitutions on this compound would be introduced through the use of appropriately substituted starting materials or subsequent halogenation steps.
In Vitro Aβ Aggregation Inhibition Assay (Thioflavin T Assay)
The inhibitory effect of this compound on Aβ aggregation is commonly assessed using the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ(1-42) by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer to generate a monomeric solution.
-
Prepare a working solution of ThT in phosphate buffer.
-
In a 96-well plate, combine the Aβ(1-42) solution with various concentrations of this compound (e.g., 10 µM and 100 µM) or a vehicle control.[5]
-
Add the ThT working solution to each well.
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.
-
Inhibition of aggregation is determined by a reduction in the fluorescence signal in the presence of this compound compared to the vehicle control. This compound has been observed to inhibit Aβ(1-42) aggregation at concentrations of 10 µM and 100 µM.[5]
In Vivo Efficacy in 5XFAD Transgenic Mice
The 5XFAD mouse model of Alzheimer's disease, which overexpresses five familial Alzheimer's disease mutations, is used to evaluate the in vivo efficacy of this compound.
Animal Model:
-
5XFAD transgenic mice
Dosing Regimen:
-
Dose: 50 mg/kg body weight[5]
-
Route of Administration: Oral gavage[5]
-
Frequency: Twice a week for one month[5]
-
Vehicle: To be determined based on solubility and tolerability studies.
General Procedure for Oral Gavage:
-
Weigh the mouse to determine the correct dosing volume.
-
Restrain the mouse securely.
-
Gently insert a gavage needle into the esophagus.
-
Slowly administer the this compound suspension or solution.
-
Monitor the animal for any signs of distress after the procedure.
Outcome Measures:
-
Histological Analysis: Brain tissue is collected and sectioned for immunohistochemical staining of Aβ plaques (e.g., using 6E10 antibody) to quantify plaque number and area.
-
Biochemical Analysis: Brain homogenates are analyzed by methods such as Western blotting or ELISA to measure the levels of soluble and insoluble Aβ oligomers and total Aβ.
-
Behavioral Testing: Cognitive function can be assessed using various behavioral mazes (e.g., Morris water maze, Y-maze) to evaluate learning and memory.
References
Preliminary Efficacy of YIAD-0205: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies of YIAD-0205, a novel small molecule inhibitor of Amyloid-β (Aβ) aggregation, which is a key pathological hallmark of Alzheimer's disease (AD). The data presented herein is primarily derived from preclinical investigations in a well-established transgenic mouse model of AD.
Core Findings: this compound Demonstrates Potent Anti-Amyloid Efficacy
This compound, a compound based on a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structure, has shown significant promise in preclinical studies by directly targeting the aggregation of Aβ(1-42). In vivo evidence demonstrates its ability to reduce the levels of both Aβ plaques and soluble Aβ oligomers in the brains of 5XFAD transgenic mice, a model that recapitulates many of the key features of human Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the efficacy of this compound.
Table 1: In Vitro Inhibition of Aβ(1-42) Aggregation
| Compound | Concentration | Inhibition of Aβ(1-42) Aggregation |
| This compound | 10 µM | Data not publicly available. |
| This compound | 100 µM | Data not publicly available. |
Further details on the percentage of inhibition and statistical significance are pending public release of the full research data.
Table 2: In Vivo Efficacy of this compound in 6.0-Month-Old 5XFAD Mice
| Treatment Group | Dosage & Administration | Outcome Measures | Results |
| This compound | 50 mg/kg; Oral (p.o.); Twice a week for one month | Reduction in Aβ plaques and Aβ oligomers | Significant reduction observed |
| Vehicle Control | Corresponding vehicle; Oral (p.o.); Twice a week for one month | Aβ plaques and Aβ oligomers levels | Baseline levels established |
Specific quantitative reductions in plaque burden and oligomer levels, along with statistical analyses, are contained within the full publication and are not publicly available at this time.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following outlines the probable experimental protocols based on standard practices in the field and available information.
In Vitro Aβ(1-42) Aggregation Assay
Objective: To determine the direct inhibitory effect of this compound on the aggregation of Aβ(1-42) peptides.
Methodology:
-
Preparation of Aβ(1-42) Monomers: Synthetic Aβ(1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state and then lyophilized. The lyophilized peptide is reconstituted in a low-salt buffer (e.g., phosphate-buffered saline, PBS) at a concentration conducive to aggregation.
-
Incubation with this compound: The monomeric Aβ(1-42) solution is incubated with varying concentrations of this compound (e.g., 10 µM and 100 µM) or a vehicle control (e.g., DMSO).
-
Aggregation Monitoring: The extent of Aβ aggregation is monitored over time using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. Fluorescence is measured at regular intervals using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against time, and the inhibitory effect of this compound is calculated by comparing the aggregation kinetics in the presence of the compound to the vehicle control.
In Vivo Efficacy Study in 5XFAD Mice
Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing Aβ pathology in a transgenic mouse model of Alzheimer's disease.
Animal Model:
-
Strain: 5XFAD transgenic mice, which harbor five familial Alzheimer's disease mutations.
-
Age: 6.0 months at the initiation of treatment.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Administration:
-
Compound: this compound.
-
Dosage: 50 mg/kg body weight.
-
Route of Administration: Oral gavage (p.o.).
-
Frequency: Twice per week.
-
Duration: One month.
Tissue Collection and Analysis:
-
Euthanasia and Brain Extraction: Following the treatment period, mice are euthanized, and their brains are harvested.
-
Immunohistochemistry (IHC): One hemisphere of the brain is fixed, sectioned, and stained with antibodies specific for Aβ to visualize and quantify amyloid plaques.
-
Biochemical Analysis: The other hemisphere is homogenized to extract proteins. Enzyme-linked immunosorbent assays (ELISAs) or Western blotting are used to quantify the levels of soluble and insoluble Aβ oligomers.
-
Statistical Analysis: The differences in Aβ plaque burden and oligomer levels between the this compound-treated group and the vehicle-treated control group are analyzed for statistical significance.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound identified in these preliminary studies is the direct inhibition of Aβ(1-42) aggregation. By binding to Aβ monomers or early-stage oligomers, this compound is hypothesized to prevent their conformational change and subsequent assembly into neurotoxic oligomers and plaques.
Caption: Proposed mechanism of action for this compound in preventing Alzheimer's disease pathology.
Caption: Workflow for the in vivo efficacy assessment of this compound in 5XFAD mice.
Further research is warranted to elucidate the precise molecular interactions between this compound and Aβ, and to investigate potential downstream effects on other signaling pathways implicated in Alzheimer's disease, such as those related to neuroinflammation and synaptic plasticity.
Methodological & Application
Application Notes and Protocols for Compound X in 5XFAD Mice
Compound: Compound X (Hypothetical neuroprotective and anti-inflammatory agent)
Animal Model: 5XFAD Transgenic Mice
Indication: Alzheimer's Disease
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2][3][4][5] The 5XFAD mouse model is an aggressive model of AD-related pathology, overexpressing five familial Alzheimer's disease mutations, leading to the early and robust development of Aβ plaques and associated pathologies.[2][6][7][8] This document outlines the experimental protocol for evaluating the therapeutic potential of Compound X, a hypothetical small molecule designed to mitigate neuroinflammation and provide neuroprotection, in the 5XFAD mouse model.
Proposed Mechanism of Action of Compound X
Compound X is hypothesized to exert its therapeutic effects through a dual mechanism of action: reducing neuroinflammation and promoting neuronal survival. It is proposed to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival and inflammation.[9][10] By activating Akt, Compound X is expected to inhibit downstream pro-inflammatory pathways and promote the expression of anti-apoptotic proteins, thereby protecting neurons from Aβ-induced toxicity.
Experimental Design and Methods
Animal Model
-
Strain: 5XFAD transgenic mice (B6SJL-Tg(APPSwFlLon,PSEN1M146LL286V)6799Vas/Mmjax) and wild-type (WT) littermates.[8][11]
-
Age: 3 months at the start of treatment.
-
Groups:
-
Group 1: Wild-type (WT) + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + Compound X (Low Dose)
-
Group 4: 5XFAD + Compound X (High Dose)
-
-
Treatment Duration: 3 months.
-
Administration: Oral gavage, once daily.
Experimental Workflow
Behavioral Assessments
At the end of the 3-month treatment period, mice will be subjected to a battery of behavioral tests to assess cognitive function.
-
Morris Water Maze (MWM): To evaluate spatial learning and memory.[11][12][13] The test consists of a training phase (5 days) where mice learn to find a hidden platform in a pool of water, and a probe trial (1 day) where the platform is removed to assess memory retention.
-
Y-Maze: To assess short-term spatial working memory.[14] The test relies on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations is measured.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.[7][8][15] The total distance traveled and the time spent in the center of the arena are recorded.
Biochemical Analysis
Following behavioral testing, mice will be euthanized, and brain tissue will be collected for biochemical analysis.
-
ELISA for Aβ40 and Aβ42: To quantify the levels of soluble and insoluble amyloid-beta peptides in brain homogenates.
-
Western Blot: To measure the protein levels of inflammatory markers (e.g., Iba1, GFAP, TNF-α, IL-1β) and key proteins in the PI3K/Akt signaling pathway (e.g., p-Akt, Akt, GSK3β).
-
qRT-PCR: To analyze the gene expression of inflammatory cytokines and other relevant markers.[16]
Histological Analysis
One hemisphere of the brain will be fixed and sectioned for histological staining.
-
Thioflavin-S Staining: To visualize dense-core amyloid plaques.
-
Immunohistochemistry (IHC): To detect Aβ plaques (using anti-Aβ antibodies), activated microglia (using anti-Iba1 antibodies), and reactive astrocytes (using anti-GFAP antibodies). Plaque load and glial cell activation will be quantified using image analysis software.[17]
Expected Outcomes and Data Presentation
The quantitative data obtained from these experiments will be summarized in the following tables for clear comparison between the different experimental groups.
Table 1: Behavioral Test Results
| Group | MWM Escape Latency (s) | MWM Time in Target Quadrant (%) | Y-Maze Spontaneous Alternation (%) | Open Field Distance Traveled (cm) |
| WT + Vehicle | ||||
| 5XFAD + Vehicle | ||||
| 5XFAD + Cmpd X (Low) | ||||
| 5XFAD + Cmpd X (High) |
Table 2: Brain Aβ Levels
| Group | Soluble Aβ40 (pg/mg protein) | Insoluble Aβ40 (pg/mg protein) | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (pg/mg protein) |
| WT + Vehicle | ||||
| 5XFAD + Vehicle | ||||
| 5XFAD + Cmpd X (Low) | ||||
| 5XFAD + Cmpd X (High) |
Table 3: Histological Quantification
| Group | Aβ Plaque Load (%) | Iba1 Positive Area (%) | GFAP Positive Area (%) |
| WT + Vehicle | |||
| 5XFAD + Vehicle | |||
| 5XFAD + Cmpd X (Low) | |||
| 5XFAD + Cmpd X (High) |
Table 4: Inflammatory Marker Protein Levels (Relative to Vehicle)
| Group | Iba1 | GFAP | TNF-α | IL-1β |
| WT + Vehicle | ||||
| 5XFAD + Vehicle | ||||
| 5XFAD + Cmpd X (Low) | ||||
| 5XFAD + Cmpd X (High) |
Conclusion
This comprehensive experimental protocol will allow for a thorough evaluation of the therapeutic efficacy of Compound X in the 5XFAD mouse model of Alzheimer's disease. The data generated will provide insights into its ability to improve cognitive function, reduce Aβ pathology, and mitigate neuroinflammation. The findings from this study will be crucial for the further development of Compound X as a potential treatment for Alzheimer's disease.
References
- 1. 5xFAD mice display sex-dependent inflammatory gene induction during the prodromal stage of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in Alzheimer’s disease: mechanisms, clinical trials and new drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of neuroinflammation and pathology in the 5XFAD mouse model of Alzheimer’s Disease using a biased and selective beta-1 adrenergic receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 9. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 10. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cognitive decline, Aβ pathology, and blood–brain barrier function in aged 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spatial learning and memory impairments are associated with increased neuronal activity in 5XFAD mouse as measured by manganese-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scantox.com [scantox.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of neuroinflammation and pathology in the 5XFAD mouse model of Alzheimer's disease using a biased and selective beta-1 adrenergic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 5XFAD Mouse Model of Alzheimer's Disease Exhibits an Age-Dependent Increase in Anti-Ceramide IgG and Exogenous Administration of Ceramide Further Increases Anti-Ceramide Titers and Amyloid Plaque Burden - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of YIAD-0205
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIAD-0205 is a small molecule inhibitor of Amyloid-β (Aβ) (1-42) aggregation.[1] The accumulation of Aβ plaques is a hallmark pathological feature of Alzheimer's disease (AD).[2][3][4] By preventing the aggregation of Aβ peptides, this compound presents a potential therapeutic strategy for mitigating the progression of AD. This document provides detailed protocols for the preparation and oral gavage administration of this compound in a research setting.
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₂₆H₁₆Br₂ClN₃ |
| Mechanism of Action | Inhibitor of Aβ (1-42) aggregation |
| Therapeutic Area | Alzheimer's Disease |
| Administration Route | Oral |
Table 2: Recommended Vehicles for Oral Gavage of Hydrophobic Compounds
| Vehicle | Properties | Considerations |
| Corn Oil/Peanut Oil | Edible oil, suitable for highly hydrophobic compounds. | Can influence physical and bacteriological parameters in some disease models.[2] May not be suitable for all compounds. |
| Carboxymethyl cellulose (B213188) (CMC) | Aqueous-based, can be prepared in various viscosities. A 0.5% solution is commonly used. | May require a co-solvent like DMSO for initial dissolution of the compound. |
| Polyethylene glycol (PEG) | Water-miscible polymer, can enhance solubility. PEG 300 or 400 are common. | Can be used in combination with other solvents. |
| Dimethyl sulfoxide (B87167) (DMSO) | A powerful solvent, often used to create a stock solution before dilution in another vehicle. | Should be used at a low final concentration (typically <10%) due to potential toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Determine the required dose and concentration: Based on the experimental design, calculate the required dose of this compound in mg/kg. The final volume for oral gavage in mice is typically 5-10 mL/kg.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution:
-
Add a small volume of DMSO to the this compound powder to create a concentrated stock solution. The volume of DMSO should be kept to a minimum, ensuring the final concentration in the dosing solution is as low as possible (ideally under 10%).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may aid in dissolution.
-
-
Preparation of Final Suspension:
-
Gradually add the 0.5% CMC solution to the DMSO stock solution while continuously vortexing.
-
Continue to vortex until a homogenous suspension is formed.
-
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, protect from light and store at 4°C. Vortex thoroughly before each use to ensure a uniform suspension.
Protocol 2: Oral Gavage Administration to Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice via oral gavage. It is crucial that personnel are properly trained in this technique to ensure animal welfare and data accuracy.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimate the mice to handling for several days prior to the start of the experiment to reduce stress.
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound formulation.
-
Formulation Preparation: If the formulation has been stored, bring it to room temperature and vortex thoroughly before drawing it into the syringe to ensure a homogenous solution.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Substance Administration: Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the formulation.
-
Post-Administration Monitoring: Monitor the animal for a few minutes after administration to ensure there are no signs of distress, such as difficulty breathing.
Mandatory Visualization
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting Aβ aggregation.
Experimental Workflow
Caption: Workflow for preparing and administering this compound via oral gavage.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in Alzheimer’s disease: mechanisms, clinical trials and new drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
YIAD-0205 dosage and administration in mouse models
For Research Use Only.
Introduction
YIAD-0205 is an orally administered small molecule inhibitor of Amyloid-beta (Aβ) 1-42 aggregation.[1] It has demonstrated in vivo efficacy in preclinical models of Alzheimer's disease, such as the 5XFAD transgenic mouse model.[1] These application notes provide detailed, representative protocols for the preclinical evaluation of this compound in mouse models, based on established methodologies for pharmacokinetic analysis, toxicity assessment, and efficacy studies. The procedures outlined are intended as a guide for researchers and should be adapted to specific experimental requirements.
Quantitative Data Summary
The following tables summarize the types of quantitative data that should be generated during the preclinical assessment of this compound. Values are presented as placeholders and must be determined empirically.
Table 1: Recommended Dosing & Formulation Vehicle for this compound
| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration |
|---|---|---|
| Vehicle | 0.5% Methylcellulose (B11928114) in sterile water | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Concentration | [Specify concentration, e.g., 1-10 mg/mL] | [Specify concentration, e.g., 0.5-5 mg/mL] |
| Dosing Volume | 5-10 mL/kg[2][3][4] | < 10 mL/kg[5] |
| Storage | Store at 2-8°C for up to 7 days[6] | Prepare fresh daily; store at room temperature[7] |
Table 2: Example Pharmacokinetic (PK) Parameters of this compound in 5XFAD Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |
|---|---|---|---|---|---|
| [Dose 1] | PO | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Dose 2] | PO | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Dose 3] | IV | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Summary of a Representative Maximum Tolerated Dose (MTD) Study
| Dose Level (mg/kg/day) | Route | No. of Animals | Mean Body Weight Change (%) | Key Clinical Observations |
|---|---|---|---|---|
| Vehicle Control | PO | 3 | [Insert Value] | No abnormal findings |
| 50 | PO | 3 | [Insert Value] | No abnormal findings |
| 150 | PO | 3 | [Insert Value] | Decreased motor activity[8] |
| 300 | PO | 3 | [Insert Value] | Piloerection, significant weight loss[8] |
Experimental Protocols
This protocol describes the preparation of this compound for oral and intraperitoneal administration. All components should be pharmaceutical grade where possible.[7][9]
-
Materials:
-
This compound powder
-
Vehicle components (see Table 1)
-
Sterile, pyrogen-free water for injection or saline
-
Sterile vials, magnetic stirrer, and weigh scale
-
-
Preparation for Oral (PO) Gavage:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring.
-
Weigh the this compound powder and slowly add it to the vehicle while stirring to form a homogenous suspension.
-
Label the final formulation with the compound name, concentration, preparation date, and expiration date.[7][10]
-
-
Preparation for Intraperitoneal (IP) Injection:
-
Prepare the vehicle by sequentially mixing DMSO, Tween 80, and PEG300.
-
Dissolve the this compound powder in the DMSO/Tween/PEG mixture first, ensuring complete dissolution.
-
Add the sterile saline portion-wise to the mixture while vortexing to prevent precipitation.
-
The final formulation should be a clear solution. If precipitation occurs, formulation must be optimized.[11]
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.[9]
-
Oral gavage is used to administer a precise volume of the formulation directly into the stomach.[2]
-
Materials:
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip).[4]
-
Syringes (1 mL)
-
Prepared this compound formulation
-
-
Procedure:
-
Weigh the animal to calculate the correct dosing volume (typically 5-10 mL/kg).[2]
-
Measure the correct length for gavage needle insertion by holding the needle externally from the tip of the mouse's nose to the last rib.[3]
-
Properly restrain the mouse by scruffing the neck to immobilize the head and create a straight line from the mouth to the esophagus.[12][13]
-
Insert the gavage needle into the mouth, slightly to one side, and advance it gently along the upper palate.[3]
-
The tube should pass easily into the esophagus with no resistance. If resistance is met, withdraw and reposition.[2][12]
-
Slowly administer the substance.
-
Remove the needle in a smooth motion and return the animal to its cage.
-
Monitor the animal for 5-10 minutes for any signs of respiratory distress.[2]
-
This method allows for rapid absorption of the compound into the systemic circulation.
-
Materials:
-
70% ethanol (B145695) for disinfection
-
Prepared this compound formulation
-
Procedure:
-
Weigh the animal to calculate the correct dosing volume (not to exceed 10 mL/kg).[5]
-
Restrain the mouse using a scruff hold and position it in dorsal recumbency (on its back), tilting the head slightly downward.[15]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5][14][15]
-
Disinfect the injection site with 70% ethanol.[15]
-
Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[5][14]
-
Aspirate gently by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If fluid appears, withdraw and use a fresh needle at a different site.[15]
-
Inject the substance smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for complications.[14]
-
An MTD study determines the highest dose that does not cause unacceptable side effects or overt toxicity over a short period.[16][17]
-
Study Design:
-
Use groups of 3 mice per dose level.[18]
-
Start with an initial low dose and escalate in subsequent groups (e.g., 100, 300, 1000 mg/kg). The dose range should be based on any available in vitro cytotoxicity data.
-
Administer this compound once daily for 7-14 days.
-
-
Procedure:
-
Dose animals according to Protocol 2 or 3.
-
Record body weights daily.
-
Perform clinical observations twice daily. Note any signs of toxicity, such as piloerection, lethargy, hunched posture, or changes in breathing.[8]
-
Define endpoints, such as >20% body weight loss or severe clinical signs, at which animals will be euthanized.[16]
-
The MTD is defined as the highest dose at which no mortality, significant weight loss (<15-20%), or severe clinical signs of toxicity are observed.[16]
-
This protocol outlines a study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Study Design:
-
Use adult mice (e.g., C57BL/6 or the disease model strain), 8-10 weeks old.
-
Include at least two administration routes: intravenous (IV, via tail vein) for bioavailability calculation and oral (PO).
-
Use a serial bleeding methodology to obtain a full PK profile from a single mouse, which reduces animal usage and variability.[19]
-
-
Procedure:
-
Acclimate animals for at least one week.[20]
-
Dose animals with a single administration of this compound via the IV or PO route.
-
Collect serial blood samples (approx. 25-50 µL) at specified time points.[20]
-
Collect blood from the saphenous or submandibular vein into anticoagulant-coated tubes (e.g., EDTA).[19]
-
Process blood to plasma by centrifugation (e.g., 2000 x g for 10 min at 4°C) and store at -80°C until analysis.[20][22]
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[20][23]
-
Calculate key PK parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
This protocol provides a framework for evaluating the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
-
Study Design:
-
Use age-matched 5XFAD transgenic mice and wild-type littermates as controls.
-
Begin dosing at an age relevant to disease progression (e.g., 4-6 months of age).
-
Randomize animals into groups (n=10-15 per group) when they reach the desired age:
-
Group 1: Vehicle-treated wild-type
-
Group 2: Vehicle-treated 5XFAD
-
Group 3: this compound (Low Dose) treated 5XFAD
-
Group 4: this compound (High Dose) treated 5XFAD
-
-
-
Procedure:
-
Administer vehicle or this compound daily via oral gavage for a specified duration (e.g., 3 months).
-
Monitor body weight and clinical condition weekly.
-
Perform behavioral testing at baseline and at the end of the study to assess cognitive function (e.g., Morris Water Maze, Y-maze).
-
At the study endpoint, euthanize animals and collect brain tissue.
-
Process one hemisphere for biochemical analysis (e.g., ELISA to measure Aβ40 and Aβ42 levels) and the other for immunohistochemical analysis (e.g., staining for Aβ plaques and gliosis).
-
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. research.fsu.edu [research.fsu.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. research.ucsb.edu [research.ucsb.edu]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. instechlabs.com [instechlabs.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 22. unmc.edu [unmc.edu]
- 23. protocols.io [protocols.io]
Application Notes and Protocols for Testing YIAD-0205 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIAD-0205 is an orally available inhibitor of amyloid-beta (Aβ) (1-42) aggregation.[1][2] It has demonstrated in vivo efficacy in a 5XFAD transgenic mouse model of Alzheimer's disease, which is characterized by five familial Alzheimer's disease mutations.[1][2] The primary mechanism of action of this compound is believed to be the direct inhibition of the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease that leads to the formation of neurotoxic oligomers and amyloid plaques.
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound in a laboratory setting. The described assays are designed to assess the compound's effect on Aβ aggregation, its potential to protect neurons from Aβ-induced toxicity, and its selectivity by examining its influence on γ-secretase activity.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described in vitro assays. Researchers should populate these tables with their own experimental results for a clear and comparative analysis of this compound's efficacy.
Table 1: Inhibition of Aβ(1-42) Aggregation by this compound (Thioflavin T Assay)
| Concentration of this compound | Percent Inhibition of Aβ(1-42) Aggregation (%) | IC50 (µM) |
| 0.1 µM | User-defined value | \multirow{5}{*}{User-defined value} |
| 1 µM | User-defined value | |
| 10 µM | User-defined value | |
| 50 µM | User-defined value | |
| 100 µM | User-defined value |
Table 2: Neuroprotective Effect of this compound on Aβ(1-42)-Induced Neurite Outgrowth Inhibition
| Concentration of this compound | Neurite Length (µm) | Percent Protection (%) | EC50 (µM) |
| Vehicle Control (no Aβ) | User-defined value | N/A | \multirow{6}{*}{User-defined value} |
| Aβ(1-42) + Vehicle | User-defined value | 0 | |
| Aβ(1-42) + 0.1 µM this compound | User-defined value | User-defined value | |
| Aβ(1-42) + 1 µM this compound | User-defined value | User-defined value | |
| Aβ(1-42) + 10 µM this compound | User-defined value | User-defined value | |
| Aβ(1-42) + 100 µM this compound | User-defined value | User-defined value |
Table 3: Effect of this compound on γ-Secretase Activity
| Concentration of this compound | γ-Secretase Activity (% of Control) | IC50 (µM) |
| 0.1 µM | User-defined value | \multirow{5}{*}{User-defined value} |
| 1 µM | User-defined value | |
| 10 µM | User-defined value | |
| 50 µM | User-defined value | |
| 100 µM | User-defined value |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Thioflavin T (ThT) Assay for Aβ(1-42) Aggregation Inhibition
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ fibrillization and is used to screen for inhibitors of this process.
Materials:
-
Recombinant human Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Protocol:
-
Preparation of Aβ(1-42) Monomers:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide film at -80°C.
-
On the day of the assay, dissolve the peptide film in DMSO to a concentration of 5 mM to obtain a stock solution of Aβ(1-42) monomers.
-
-
Preparation of Reagents:
-
ThT Stock Solution (1 mM): Dissolve ThT in PBS, pH 7.4, to a final concentration of 1 mM. Filter through a 0.22 µm syringe filter.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Aβ(1-42) Working Solution (40 µM): Dilute the 5 mM Aβ(1-42) stock solution in cold PBS, pH 7.4, to a final concentration of 40 µM immediately before use.
-
This compound Dilutions: Prepare serial dilutions of this compound in PBS to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells (≤1% v/v).
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom microplate, add 50 µL of 40 µM Aβ(1-42) working solution to each well.
-
Add 50 µL of the this compound dilutions or vehicle control (PBS with the same final DMSO concentration) to the respective wells.
-
Add 100 µL of 20 µM ThT working solution to each well.
-
The final volume in each well should be 200 µL, with a final Aβ(1-42) concentration of 10 µM and a final ThT concentration of 10 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
Measure the fluorescence intensity (excitation ≈ 440-450 nm, emission ≈ 480-490 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT solution from all readings.
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Determine the percent inhibition of aggregation at a specific time point (e.g., the plateau of the control curve) using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Neurite Outgrowth Assay for Neuroprotection
Principle: Aβ oligomers are known to be neurotoxic and can cause neurite retraction and inhibit neurite outgrowth. This assay assesses the ability of this compound to protect neurons from Aβ(1-42)-induced toxicity by measuring its effect on neurite length.
Materials:
-
Human induced pluripotent stem cell (iPSC)-derived neurons
-
Appropriate neuronal culture medium and supplements
-
Poly-D-lysine or other appropriate coating for culture plates
-
Aβ(1-42) oligomers (prepared as described in relevant literature)
-
This compound
-
96- or 384-well clear-bottom imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
Protocol:
-
Cell Culture:
-
Coat the imaging plates with poly-D-lysine according to the manufacturer's instructions.
-
Thaw and plate the iPSC-derived neurons at an appropriate density to allow for neurite extension without excessive cell clustering.
-
Culture the neurons for a sufficient time to allow for adherence and initial neurite extension.
-
-
Compound Treatment:
-
Prepare Aβ(1-42) oligomers at a concentration known to induce neurite outgrowth inhibition (typically in the low micromolar range).
-
Prepare serial dilutions of this compound in the neuronal culture medium.
-
Carefully remove the existing medium from the neurons and replace it with fresh medium containing:
-
Vehicle control (no Aβ, no this compound)
-
Aβ(1-42) oligomers + vehicle
-
Aβ(1-42) oligomers + various concentrations of this compound
-
-
-
Incubation and Staining:
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator.
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary antibody against β-III tubulin.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use the analysis software to automatically identify neurons and trace the length of their neurites.
-
Quantify the average neurite length per neuron for each treatment condition.
-
-
Data Analysis:
-
Calculate the percent protection against Aβ(1-42)-induced neurite shortening using the following formula: % Protection = [(Neurite Length_sample - Neurite Length_Aβ) / (Neurite Length_vehicle - Neurite Length_Aβ)] * 100
-
Calculate the EC50 value by plotting the percent protection against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell-Based γ-Secretase Activity Assay
Principle: This assay determines if this compound affects the activity of γ-secretase, an enzyme complex that cleaves the amyloid precursor protein (APP) to produce Aβ peptides. This is important for assessing the selectivity of this compound's mechanism of action. A cell line stably expressing a C-terminal fragment of APP (C99) fused to a reporter protein is used. Inhibition of γ-secretase leads to the accumulation of the C99-reporter fusion protein, which can be quantified.
Materials:
-
U2OS cell line stably expressing a green fluorescent protein (GFP)-APP-C99 construct.[3][4]
-
Appropriate cell culture medium and supplements
-
This compound
-
Known γ-secretase inhibitor (e.g., DAPT) as a positive control
-
96-well imaging plates
-
DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Culture:
-
Culture the U2OS-GFP-APP-C99 cells in the recommended medium.
-
Seed the cells into 96-well imaging plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (DAPT) in the cell culture medium.
-
Treat the cells with the compounds or vehicle control (DMSO) for 24 hours.
-
-
Staining and Imaging:
-
After incubation, fix the cells.
-
Stain the cell nuclei with DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope, capturing both the GFP and DAPI channels.
-
-
Image Analysis:
-
Use image analysis software to identify individual cells based on the DAPI stain.
-
Quantify the intensity of the GFP signal within each cell. Inhibition of γ-secretase will result in an accumulation of the GFP-APP-C99 substrate and thus a higher GFP intensity.
-
-
Data Analysis:
-
Calculate the average GFP intensity per cell for each treatment condition.
-
Normalize the data to the vehicle control (set to 0% inhibition) and the positive control (set to 100% inhibition).
-
Calculate the percent inhibition of γ-secretase activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second Generation γ-Secretase Modulators Exhibit Different Modulation of Notch β and Aβ Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying YIAD-0205 Effects Using Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIAD-0205 is a novel small molecule that has been identified as a potent inhibitor of amyloid-beta (Aβ) peptide aggregation.[1][2] Specifically, it targets the aggregation of the Aβ(1-42) isoform, which is a key pathological hallmark of Alzheimer's disease (AD).[1] The accumulation of Aβ(1-42) into soluble oligomers and insoluble fibrils is believed to initiate a cascade of neurotoxic events, leading to synaptic dysfunction and neuronal cell death. This compound, a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivative, has demonstrated efficacy in reducing Aβ plaques and oligomers in the 5XFAD transgenic mouse model of AD.[1][3] These application notes provide detailed protocols for cell-based models to quantitatively assess the efficacy of this compound in inhibiting Aβ aggregation and protecting against its cytotoxic effects.
In Vitro Aβ(1-42) Aggregation Assay
A fundamental method to characterize the direct inhibitory effect of this compound on Aβ fibrillization is the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Experimental Protocol: Thioflavin T (ThT) Assay
-
Preparation of Aβ(1-42) Monomers:
-
Dissolve synthetic Aβ(1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide film at -80°C.
-
Prior to use, reconstitute the Aβ(1-42) film in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 5 mM.
-
Dilute the stock solution in ice-cold phosphate-buffered saline (PBS), pH 7.4, to a final working concentration of 10 µM for the aggregation assay.
-
-
ThT Assay Procedure:
-
Prepare a 5 mM ThT stock solution in DMSO and store it at -20°C, protected from light.
-
On the day of the experiment, prepare a fresh 25 µM ThT working solution in PBS.
-
In a 96-well black, clear-bottom plate, combine the 10 µM Aβ(1-42) solution with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) and a control with Aβ(1-42) alone.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), add the 25 µM ThT working solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Data Presentation: this compound Inhibition of Aβ(1-42) Aggregation
The following table summarizes the inhibitory effects of this compound and related compounds on Aβ(1-42) fibril formation after a 3-day incubation period, as determined by the ThT assay.[1]
| Compound | Concentration (µM) | Inhibition of Aβ(1-42) Fibril Formation (%) |
| YIAD-0203 | 100 | > 40% |
| This compound | 100 | > 40% |
| YIAD-0206 | 100 | > 40% |
| YIAD-0207 | 100 | > 40% |
| YIAD-0208 | 100 | > 40% |
Data normalized to the fluorescence intensity of Aβ(1-42) incubated without any compounds.[1]
Cell-Based Neuroprotection Assay
To evaluate the ability of this compound to protect neuronal cells from Aβ(1-42)-induced cytotoxicity, a cell viability assay using a human neuroblastoma cell line, such as SH-SY5Y, is recommended.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation into a more neuron-like phenotype, seed the cells at a low density and treat with 10 µM retinoic acid for 5-7 days.
-
-
Preparation of Aβ(1-42) Oligomers:
-
Reconstitute the Aβ(1-42) peptide film in DMSO as described previously.
-
Dilute the stock solution in serum-free cell culture medium to a concentration of 100 µM.
-
Incubate at 4°C for 24 hours to allow for the formation of soluble oligomers.
-
-
Neuroprotection Assay:
-
Seed the differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.
-
Add the prepared Aβ(1-42) oligomers to the cells at a final concentration known to induce cytotoxicity (e.g., 5-10 µM).
-
Include control wells with untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ(1-42) oligomers alone.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Data Presentation: Neuroprotective Effects of this compound
The following table provides a template for presenting the quantitative data on the neuroprotective effects of this compound against Aβ(1-42)-induced toxicity.
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Untreated Control | - | 100 |
| Vehicle Control (DMSO) | - | 98 ± 4 |
| Aβ(1-42) | 10 | 52 ± 5 |
| This compound + Aβ(1-42) | 0.1 + 10 | 65 ± 6 |
| This compound + Aβ(1-42) | 1 + 10 | 78 ± 5 |
| This compound + Aβ(1-42) | 10 + 10 | 91 ± 4 |
Signaling Pathways and Experimental Workflows
The neurotoxic effects of Aβ aggregates are mediated through various signaling pathways. By inhibiting Aβ aggregation, this compound is expected to mitigate the downstream pathological signaling.
Signaling Pathway of Aβ-Induced Neurotoxicity
Caption: Aβ-induced neurotoxicity signaling pathway.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation.
Conclusion
The provided protocols and application notes offer a comprehensive framework for researchers to investigate the therapeutic potential of this compound in cell-based models of Alzheimer's disease. The ThT assay allows for the direct quantification of its Aβ aggregation inhibitory activity, while the neuroprotection assay using SH-SY5Y cells provides insights into its ability to mitigate Aβ-induced cytotoxicity. Further investigation into the specific signaling pathways modulated by this compound will provide a more complete understanding of its mechanism of action and support its development as a potential disease-modifying therapy for Alzheimer's disease.
References
Application Notes and Protocols for YIAD-0205 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIAD-0205 is an investigational small molecule belonging to a series of aryloxypropanolamine derivatives designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, specifically Aβ(1-42).[1] The accumulation and aggregation of Aβ peptides in the brain are considered central to the pathogenesis of Alzheimer's disease (AD).[2][3][4] Preclinical research using relevant in vitro and in vivo models is crucial for evaluating the therapeutic potential of Aβ aggregation inhibitors like this compound. The 5XFAD transgenic mouse model, which expresses five human familial Alzheimer's disease mutations, is a widely used and relevant model for such studies as it recapitulates key features of AD amyloid pathology.[1][5][6]
These application notes provide an overview of the formulation of this compound for preclinical studies, along with detailed protocols for key experiments to assess its efficacy as an Aβ aggregation inhibitor. The information presented is based on available data for closely related YIAD-series compounds and established methodologies in the field.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table summarizes the in vitro efficacy of related YIAD compounds in inhibiting and disaggregating Aβ(1-42) fibrils, as determined by the Thioflavin T (ThT) assay.[1] This provides a reference for the expected potency of compounds from this chemical series.
| Compound | Aβ(1-42) Aggregation Inhibition (%) at 500 μM | Pre-formed Aβ(1-42) Fibril Disaggregation (%) at 500 μM |
| YIAD001 | 82.55% | Data not specified |
| YIAD002 | 98.15% | Data not specified |
| YIAD008 | 70.69% | Data not specified |
| YIAD010 | 75.96% | Data not specified |
Data extracted from a study on aryloxypropanolamine derivatives as Aβ aggregation inhibitors.[1]
Signaling Pathways
The primary proposed mechanism of action for this compound is the direct inhibition of Aβ(1-42) aggregation. This intervention targets a critical step in the amyloid cascade hypothesis of Alzheimer's disease. The following diagram illustrates the central role of Aβ aggregation in AD pathogenesis and the potential point of intervention for this compound.
Caption: Amyloid Cascade and this compound Intervention.
Experimental Protocols
The following are detailed protocols for the formulation and preclinical evaluation of this compound.
Protocol 1: Formulation of this compound for Oral Administration in Mice
Objective: To prepare a stable and orally bioavailable formulation of this compound for administration in drinking water to 5XFAD mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified drinking water
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
-
Working Solution Preparation (for a target dose of 50 mg/kg/day):
-
The final concentration in drinking water needs to be calculated based on the average daily water consumption of the mice (typically 3-5 mL/day for an adult mouse) and the average body weight of the animals.
-
As a starting point based on similar studies, a final concentration of this compound in drinking water can be prepared to achieve the target dose.[1]
-
For example, to prepare a 100 mL working solution:
-
Pipette the required volume of the this compound DMSO stock solution into a 50 mL sterile conical tube.
-
Add Tween 80 to a final concentration of 5% (v/v) to aid in solubility and stability.
-
Bring the final volume to 100 mL with sterile, purified drinking water. The final DMSO concentration should be kept low (e.g., ≤5%) to minimize toxicity.[1]
-
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Administration:
-
Replace the regular drinking water in the mouse cages with the freshly prepared this compound formulation.
-
Prepare fresh formulation at least twice a week to ensure stability.
-
Monitor the daily water consumption to ensure accurate dosing.
-
Caption: this compound Formulation Workflow.
Protocol 2: In Vitro Aβ(1-42) Aggregation Inhibition Assay (Thioflavin T Assay)
Objective: To determine the ability of this compound to inhibit the aggregation of Aβ(1-42) monomers into amyloid fibrils in a cell-free system.
Materials:
-
Synthetic Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)
-
Incubator at 37°C
Procedure:
-
Aβ(1-42) Monomer Preparation:
-
Dissolve synthetic Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas to form a thin peptide film.
-
Store the dried peptide films at -80°C until use.
-
Immediately before the assay, dissolve the peptide film in DMSO to create a 1 mM stock solution.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, combine the following in each well:
-
Aβ(1-42) stock solution (final concentration 10-25 µM)
-
This compound dilution (at various final concentrations, e.g., 0.5, 5, 50, 500 µM)
-
PBS to reach the final volume.
-
-
Include control wells:
-
Aβ(1-42) with vehicle (DMSO) as a positive control for aggregation.
-
PBS with vehicle as a blank.
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 24-72 hours with gentle shaking to promote fibril formation.[1]
-
-
Thioflavin T Measurement:
-
After incubation, add ThT solution to each well (final concentration ~5 µM).
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percentage of aggregation inhibition for each this compound concentration relative to the positive control (Aβ(1-42) with vehicle).
-
Protocol 3: In Vivo Efficacy Study in 5XFAD Mice
Objective: To evaluate the effect of chronic oral administration of this compound on amyloid pathology and cognitive deficits in the 5XFAD mouse model.
Materials:
-
5XFAD transgenic mice (e.g., 4-5 months of age)[1]
-
Age-matched wild-type littermates (as controls)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control solution (5% DMSO, 5% Tween 80 in drinking water)
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
-
Tissue processing reagents for histology and biochemistry (e.g., formalin, sucrose, lysis buffers)
-
Antibodies for immunohistochemistry (e.g., anti-Aβ) and ELISA kits for Aβ quantification.
Procedure:
-
Animal Grouping and Treatment:
-
Randomly assign 5XFAD mice to two groups:
-
Vehicle control group
-
This compound treatment group (e.g., 50 mg/kg/day via drinking water)
-
-
Include a group of wild-type mice receiving vehicle as a baseline control.
-
Administer the treatments for a period of 5-8 weeks.[1]
-
-
Behavioral Testing:
-
Towards the end of the treatment period, conduct a battery of behavioral tests to assess cognitive function. Examples include:
-
Y-maze: to assess spatial working memory.
-
Morris water maze: to assess spatial learning and memory.
-
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
For histology, perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brains and cryoprotect in sucrose.
-
For biochemistry, rapidly dissect the brain regions of interest (e.g., cortex, hippocampus), snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Endpoint Analysis:
-
Immunohistochemistry:
-
Stain brain sections with anti-Aβ antibodies (e.g., 6E10) to visualize amyloid plaques.
-
Quantify plaque load (number and area) in the cortex and hippocampus using image analysis software.
-
-
Biochemical Analysis:
-
Homogenize brain tissue to extract soluble and insoluble Aβ fractions.
-
Measure the levels of Aβ(1-40) and Aβ(1-42) using specific ELISAs.
-
-
-
Data Analysis:
-
Compare the behavioral performance, plaque load, and Aβ levels between the this compound-treated group and the vehicle-treated 5XFAD group using appropriate statistical tests.
-
Caption: In Vivo Efficacy Study Workflow.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and the physicochemical properties of this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Early Events That Initiate β-Amyloid Aggregation in Alzheimer’s Disease [frontiersin.org]
- 3. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mouseion.jax.org [mouseion.jax.org]
- 6. Intraneuronal β-Amyloid Aggregates, Neurodegeneration, and Neuron Loss in Transgenic Mice with Five Familial Alzheimer's Disease Mutations: Potential Factors in Amyloid Plaque Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Aβ Aggregation Inhibition by YIAD-0205
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effects of YIAD-0205 on amyloid-beta (Aβ) peptide aggregation. This compound is an orally available inhibitor of Aβ(1-42) aggregation that has demonstrated efficacy in a transgenic mouse model of Alzheimer's disease.[1][2] The primary in vitro method to quantify the inhibition of Aβ fibrillization is the Thioflavin T (ThT) fluorescence assay.[3][4][5]
Principle of the Thioflavin T (ThT) Assay
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils.[4][6] By monitoring the fluorescence intensity over time, the kinetics of Aβ aggregation can be determined, including the lag phase (nucleation), elongation phase (fibril growth), and plateau phase (equilibrium). The effect of an inhibitor like this compound can be quantified by observing changes in these kinetic parameters, such as an extended lag phase or a reduced final fluorescence signal, which corresponds to a lower amount of fibrillar aggregates.
I. Aβ Aggregation Inhibition Assay
This assay is designed to evaluate the ability of this compound to prevent the formation of Aβ fibrils from monomeric Aβ peptides.
Experimental Protocol
1. Materials and Reagents:
-
Lyophilized Amyloid-beta (1-42) peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
2. Preparation of Monomeric Aβ(1-42): a. To ensure the starting material is free of pre-existing aggregates, first dissolve the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. b. Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood or using a gentle stream of nitrogen gas, resulting in a thin peptide film. c. Store the dried peptide films at -80°C until use.[3] d. For the experiment, dissolve a dried peptide film in DMSO to create a 5 mM stock solution. e. Sonicate the DMSO stock solution for 10 minutes in a water bath to ensure complete dissolution.[3] f. Dilute the Aβ(1-42) stock solution into cold PBS (pH 7.4) to the desired final working concentration (e.g., 10 µM).
3. Preparation of this compound: a. Dissolve this compound in DMSO to create a high-concentration stock solution. b. Perform serial dilutions of the stock solution in PBS to achieve the desired final concentrations for the assay (e.g., 1 µM, 10 µM, 100 µM).
4. Assay Setup: a. In a 96-well black, clear-bottom plate, add the different concentrations of this compound. b. Include a vehicle control (DMSO or PBS) for baseline aggregation. c. Add the freshly prepared monomeric Aβ(1-42) solution to each well to initiate the aggregation reaction. The final volume in each well should be consistent (e.g., 200 µL). d. Add ThT to each well to a final concentration of 20 µM. e. Set up control wells:
- Aβ(1-42) without this compound (positive control for aggregation)
- Buffer with ThT only (blank for background fluorescence)
- This compound with ThT only (to check for intrinsic fluorescence of the compound)
5. Incubation and Measurement: a. Seal the plate to prevent evaporation. b. Incubate the plate at 37°C with intermittent shaking to promote fibril formation. c. Monitor the fluorescence intensity using a plate reader at regular intervals (e.g., every 30 minutes) for up to 48 hours. Set the excitation wavelength to approximately 450 nm and the emission wavelength to approximately 485 nm.[7]
6. Data Analysis: a. Subtract the background fluorescence of the blank from all readings. b. Plot the fluorescence intensity against time for each concentration of this compound and the control. c. Determine the lag time and the apparent rate of aggregation from the kinetic curves. d. The percentage of inhibition can be calculated from the final plateau fluorescence values.
Data Presentation
| Concentration of this compound | Lag Time (hours) | Aggregation Rate (RFU/hour) | Max Fluorescence (RFU) | % Inhibition |
| 0 µM (Control) | 0% | |||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM |
Note: This table is a template. Specific values would be obtained from experimental data.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 7. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Application Notes and Protocols for YIAD-0205 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of YIAD-0205, a novel inhibitor of Amyloid-beta (Aβ) aggregation, for studies in Alzheimer's disease (AD). The following sections detail its mechanism of action, protocols for in vitro and in vivo evaluation, and data presentation guidelines.
Introduction to this compound
This compound is an orally bioavailable small molecule that has been identified as a potent inhibitor of Aβ(1-42) aggregation.[1] The accumulation and aggregation of Aβ peptides, particularly the Aβ(1-42) isoform, are considered central events in the pathogenesis of Alzheimer's disease, leading to the formation of neurotoxic oligomers and amyloid plaques. By targeting this pathological cascade, this compound presents a promising therapeutic agent for investigation in AD research. Preclinical studies have demonstrated its efficacy in inhibiting Aβ fibrillization and disaggregating pre-existing fibrils.[1] Furthermore, this compound has shown in vivo efficacy in the 5XFAD transgenic mouse model of Alzheimer's disease.[1]
Mechanism of Action
This compound directly interferes with the aggregation process of Aβ(1-42) peptides. This inhibition of fibril formation is a key therapeutic strategy in Alzheimer's disease. The proposed mechanism involves the binding of this compound to Aβ(1-42) monomers or early oligomeric species, thereby preventing their conformational change into β-sheet-rich structures that are prone to aggregation.
Quantitative Data Summary
While specific in vivo quantitative data for this compound is not yet publicly available, the following tables provide a template for summarizing key experimental outcomes.
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | This compound | Positive Control |
| Aβ(1-42) Aggregation | IC50 | Data not available | e.g., Curcumin |
| (Thioflavin T Assay) | Max Inhibition (%) | Data not available | Data not available |
| Aβ(1-42) Disaggregation | EC50 | Data not available | e.g., EGCG |
| (Thioflavin T Assay) | Max Disaggregation (%) | Data not available | Data not available |
Table 2: In Vivo Efficacy of this compound in 5XFAD Mice (Hypothetical Data)
| Assessment | Metric | Vehicle Control | This compound (dosage) |
| Cognitive Function | Y-Maze (% alternation) | 55 ± 5% | 75 ± 7% |
| (Behavioral Testing) | Novel Object Recognition (DI) | 0.5 ± 0.1 | 0.8 ± 0.1 |
| Amyloid Pathology | Plaque Burden (%) | 12 ± 2% | 6 ± 1.5% |
| (Immunohistochemistry) | Soluble Aβ42 (pg/mg) | 500 ± 80 | 250 ± 50 |
| Synaptic Markers | Synaptophysin (a.u.) | 1.0 ± 0.2 | 1.8 ± 0.3 |
| (Western Blot) | PSD-95 (a.u.) | 1.0 ± 0.15 | 1.9 ± 0.2 |
| Neuroinflammation | Iba1 (a.u.) | 2.5 ± 0.4 | 1.2 ± 0.2 |
| (Immunohistochemistry) | GFAP (a.u.) | 3.0 ± 0.5 | 1.5 ± 0.3 |
DI: Discrimination Index; a.u.: arbitrary units. Data are presented as mean ± SEM.
Experimental Protocols
In Vitro Aβ(1-42) Aggregation Assay (Thioflavin T)
This protocol is adapted from established methods for monitoring Aβ aggregation.[2][3][4]
Materials:
-
Synthetic Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes and 96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~480 nm)
Protocol:
-
Preparation of Aβ(1-42) Monomers:
-
Resuspend lyophilized Aβ(1-42) peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature to ensure monomerization.
-
Aliquot into low-binding tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.
-
-
Assay Preparation:
-
Immediately before the assay, resuspend an aliquot of Aβ(1-42) peptide film in PBS to a final concentration of 100 µM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in PBS. Ensure the final DMSO concentration in the assay is ≤ 0.1%.
-
Prepare a 5 µM ThT solution in PBS.
-
-
Aggregation Reaction:
-
In a 96-well plate, mix the Aβ(1-42) solution (final concentration 10 µM), this compound at various concentrations, and ThT solution.
-
Include control wells with Aβ(1-42) and ThT without this compound (vehicle control), and wells with only ThT in PBS (blank).
-
-
Data Acquisition:
-
Incubate the plate at 37°C in a plate reader.
-
Measure the fluorescence intensity every 15-30 minutes for up to 48 hours.
-
In Vivo Studies in 5XFAD Mice
The 5XFAD mouse model is an aggressive amyloid model that develops plaques as early as 2 months of age.[5] The following are general protocols that can be adapted for evaluating the efficacy of this compound.
1. Drug Administration:
-
Route: Oral gavage is a common method for administering compounds to mice.[6][7] this compound is noted to be orally administered.[1]
-
Dosage and Duration: The optimal dosage and treatment duration for this compound need to be determined empirically. A pilot study with a range of doses is recommended. Treatment can be initiated before or after plaque deposition to assess prophylactic or therapeutic effects, respectively.
-
Vehicle: A suitable vehicle for this compound should be selected (e.g., 0.5% carboxymethylcellulose).
2. Behavioral Testing:
-
Y-Maze: This test assesses spatial working memory based on the innate tendency of mice to explore novel environments.
-
The mouse is placed in one arm of a Y-shaped maze and allowed to explore freely for a set time (e.g., 8 minutes).
-
The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.
-
-
Novel Object Recognition (NOR): This test evaluates recognition memory.
-
Habituation: The mouse is allowed to explore an empty arena.
-
Familiarization: The mouse is placed in the arena with two identical objects.
-
Test: One of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded to determine the discrimination index.
-
3. Histological and Biochemical Analysis:
-
Tissue Preparation: At the end of the treatment period, mice are euthanized, and brains are collected. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical assays.
-
Immunohistochemistry (IHC) for Aβ Plaques:
-
ELISA for Aβ Levels:
-
Brain homogenates are used to measure the levels of soluble and insoluble Aβ(1-40) and Aβ(1-42) using commercially available ELISA kits.
-
-
Western Blot for Synaptic and Inflammatory Markers:
-
Protein extracts from brain tissue are used to quantify levels of synaptic proteins (e.g., synaptophysin, PSD-95) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Pharmacokinetics and Toxicity
Currently, there is no publicly available information on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or the toxicity of this compound. It is crucial for researchers to conduct preliminary pharmacokinetic and toxicity studies to determine appropriate dosing regimens and to ensure the safety of the compound in animal models.
Signaling Pathways
The direct downstream signaling pathways modulated by this compound's inhibition of Aβ aggregation are yet to be fully elucidated. It is hypothesized that by reducing the burden of toxic Aβ oligomers, this compound may indirectly affect multiple pathways implicated in Alzheimer's disease, including those involved in synaptic plasticity, neuroinflammation, and neuronal survival. Further research is required to investigate these potential downstream effects.
Conclusion
This compound is a promising small molecule inhibitor of Aβ(1-42) aggregation for Alzheimer's disease research. The protocols outlined in these application notes provide a framework for its in vitro and in vivo characterization. Future studies should focus on elucidating its detailed in vivo efficacy, pharmacokinetic and toxicity profiles, and its impact on downstream signaling pathways to fully understand its therapeutic potential.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. protocols.io [protocols.io]
- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 6. cea.unizar.es [cea.unizar.es]
- 7. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for Enhanced Efficacy of Passive Immunotherapy against Beta-Amyloid in CD33-Negative 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
YIAD-0205 Treatment Timeline and Protocols for Preclinical Studies in 5XFAD Transgenic Mice
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
YIAD-0205 is an experimental small molecule inhibitor of amyloid-beta (Aβ) (1-42) aggregation, a key pathological hallmark of Alzheimer's disease (AD). Preclinical in vivo efficacy of this orally administered compound has been evaluated in the 5XFAD transgenic mouse model. This model harbors five familial Alzheimer's disease (FAD) mutations, leading to an aggressive and accelerated Aβ deposition phenotype, with amyloid plaques appearing as early as two months of age. These application notes provide a detailed, representative timeline and associated protocols for conducting preclinical efficacy studies of this compound in 5XFAD mice, based on common practices in the field.
Experimental Design Considerations
A typical preclinical study to evaluate the efficacy of a compound like this compound in 5XFAD mice involves a longitudinal design with both prophylactic (preventative) and therapeutic (interventional) treatment paradigms. The study duration, mouse age at treatment initiation, and chosen outcome measures are critical for robust data generation.
I. Quantitative Data Summary
The following tables present hypothetical quantitative data based on typical outcomes observed in preclinical studies of Aβ-targeting compounds in 5XFAD mice. These tables are for illustrative purposes to guide researchers in data presentation and interpretation.
Table 1: Effect of this compound on Soluble and Insoluble Aβ42 Levels in the Cortex of 5XFAD Mice
| Treatment Group | Age (months) | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (ng/mg protein) |
| Wild-Type (WT) + Vehicle | 6 | 50 ± 10 | 0.5 ± 0.1 |
| 5XFAD + Vehicle | 6 | 500 ± 80 | 150 ± 25 |
| 5XFAD + this compound (Prophylactic) | 6 | 250 ± 40 | 75 ± 15 |
| 5XFAD + this compound (Therapeutic) | 6 | 350 ± 55 | 100 ± 20 |
| *p < 0.05 compared to 5XFAD + Vehicle. Data are presented as mean ± SEM. |
Table 2: Cognitive Performance in the Morris Water Maze (MWM) at 6 Months of Age
| Treatment Group | Escape Latency (seconds) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Wild-Type (WT) + Vehicle | 20 ± 3 | 45 ± 5 |
| 5XFAD + Vehicle | 50 ± 8 | 20 ± 4 |
| 5XFAD + this compound (Prophylactic) | 30 ± 5 | 35 ± 6 |
| 5XFAD + this compound (Therapeutic) | 40 ± 6 | 28 ± 5 |
| *p < 0.05 compared to 5XFAD + Vehicle. Data are presented as mean ± SEM. |
Table 3: Quantification of Amyloid Plaque Burden and Neuroinflammation
| Treatment Group | Age (months) | Aβ Plaque Load (%) - Cortex | Iba1+ Microglia (% Area) - Cortex | GFAP+ Astrocytes (% Area) - Cortex |
| Wild-Type (WT) + Vehicle | 6 | 0.1 ± 0.05 | 1.5 ± 0.3 | 2.0 ± 0.4 |
| 5XFAD + Vehicle | 6 | 12 ± 2.5 | 8.0 ± 1.5 | 10.0 ± 2.0 |
| 5XFAD + this compound (Prophylactic) | 6 | 6 ± 1.2 | 4.5 ± 0.8 | 6.0 ± 1.1 |
| 5XFAD + this compound (Therapeutic) | 6 | 9 ± 1.8 | 6.0 ± 1.2 | 8.0 ± 1.5 |
| p < 0.05 compared to 5XFAD + Vehicle. Data are presented as mean ± SEM. |
II. Experimental Protocols
A. Animal Model
-
Model: 5XFAD transgenic mice (co-expressing five FAD mutations in human APP and PSEN1).
-
Background Strain: C57BL/6J.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
B. This compound Treatment Timeline and Administration
1. Prophylactic Treatment Protocol:
-
Objective: To assess the ability of this compound to prevent or delay the onset of AD-like pathology and cognitive deficits.
-
Treatment Initiation Age: 2 months (coinciding with the initial appearance of Aβ plaques).
-
Treatment Duration: 4 months (from 2 to 6 months of age).
-
Dosage: A hypothetical dose of 10 mg/kg body weight.
-
Administration Route: Oral gavage.
-
Frequency: Once daily.
-
Vehicle Control: A solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
2. Therapeutic Treatment Protocol:
-
Objective: To evaluate the efficacy of this compound in reversing or halting the progression of established AD-like pathology and cognitive impairments.
-
Treatment Initiation Age: 4 months (when significant Aβ pathology and cognitive deficits are present).
-
Treatment Duration: 2 months (from 4 to 6 months of age).
-
Dosage: A hypothetical dose of 10 mg/kg body weight.
-
Administration Route: Oral gavage.
-
Frequency: Once daily.
-
Vehicle Control: A solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
C. Key Experimental Methodologies
1. Oral Gavage Administration:
-
Preparation: Dissolve this compound in the vehicle to the desired concentration.
-
Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the nose to the last rib to determine the correct gavage needle insertion depth.
-
Insert a 20-gauge, 1.5-inch curved, ball-tipped gavage needle into the esophagus.
-
Slowly administer the prepared solution (5-10 mL/kg body weight).
-
Carefully withdraw the needle and return the mouse to its cage.
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Monitor the animal for any signs of distress post-administration.
-
2. Behavioral Testing: Morris Water Maze (MWM):
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Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C) with a hidden platform (10 cm diameter) submerged 1 cm below the surface.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day with a 60-second maximum swim time. Guide the mouse to the platform if it fails to find it within the time limit.
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Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.
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3. Biochemical Analysis: Aβ ELISA:
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Tissue Preparation: Homogenize brain tissue (cortex and hippocampus) in a series of buffers to separate soluble and insoluble fractions.
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ELISA: Use commercially available ELISA kits specific for human Aβ42 to quantify its concentration in both fractions. Normalize to total protein content.
4. Histological Analysis: Immunohistochemistry:
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Tissue Processing: Perfuse mice with paraformaldehyde, post-fix brains, and cryoprotect in sucrose. Section the brain on a cryostat.
-
Staining:
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Aβ Plaques: Use an anti-Aβ antibody (e.g., 6E10) followed by a fluorescent secondary antibody.
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Microglia: Use an anti-Iba1 antibody.
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Astrocytes: Use an anti-GFAP antibody.
-
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of immunopositive area using image analysis software (e.g., ImageJ).
III. Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for this compound studies.
Troubleshooting & Optimization
troubleshooting YIAD-0205 solubility issues
This technical support center provides troubleshooting guidance for researchers encountering solubility issues with YIAD-0205. Due to the limited publicly available data on the solubility of this compound, this guide offers a systematic approach based on general laboratory best practices for dissolving challenging research compounds.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: I am having difficulty dissolving this compound. What is the recommended starting solvent?
A1: For novel or poorly characterized compounds like this compound, a good starting point is often a polar aprotic solvent such as Dimethyl Sulfoxide (B87167) (DMSO).[1][2][3][4][5] DMSO is known for its ability to dissolve a wide range of organic molecules.[1][2][3][4][5] It is recommended to start with a small amount of the compound in the chosen solvent to assess its solubility.
Q2: My this compound is not dissolving in the initial solvent. What should I do next?
A2: If this compound does not readily dissolve, you can employ several techniques to enhance solubility. These methods should be attempted sequentially:
-
Vortexing: Ensure the solution is thoroughly mixed by vortexing for at least one minute.
-
Sonication: Use a bath sonicator to break up any aggregates and increase the surface area of the compound exposed to the solvent.
-
Gentle Heating: Warm the solution gently in a water bath (typically 37°C to 50°C). Be cautious, as excessive heat may degrade the compound. Always check the compound's stability information if available.
Q3: I've tried vortexing, sonication, and gentle heating, but the compound is still not fully dissolved. What other solvents can I try?
A3: If DMSO fails, you can try other common organic solvents based on the predicted polarity of this compound. A suggested order of solvents to test, from more polar to less polar, would be:
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
It is advisable to perform small-scale solubility tests with a tiny amount of your compound to avoid wasting material.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: The solubility of organic compounds in aqueous solutions is often pH-dependent. If the compound has ionizable groups, adjusting the pH of the buffer may significantly improve solubility. Without specific pKa data for this compound, you could empirically test a range of pH values (e.g., pH 5, 7.4, and 9) to assess its solubility in aqueous buffers. It is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous buffer.
Q5: My compound dissolved initially but then precipitated out of solution. How can I prevent this?
A5: Precipitation upon standing can be due to several factors, including supersaturation or instability of the solvated form. To address this:
-
Prepare fresh solutions: It is always best practice to prepare solutions fresh for each experiment.
-
Store properly: If short-term storage is necessary, store the solution at the recommended temperature, typically -20°C or -80°C, to minimize degradation and precipitation.
-
Avoid freeze-thaw cycles: Repeatedly freezing and thawing a solution can promote precipitation. Aliquot your stock solution into smaller, single-use volumes.
-
Consider co-solvents: In some cases, a mixture of solvents can maintain solubility better than a single solvent.
Experimental Protocols
General Protocol for Solubilizing this compound
-
Weighing: Carefully weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add a small volume of the primary solvent (e.g., DMSO) to the vial to create a concentrated stock solution.
-
Initial Dissolution Attempt: Vortex the vial for 1-2 minutes to facilitate dissolution.
-
Enhanced Dissolution (if necessary):
-
Sonicate the vial in a water bath for 10-15 minutes.
-
If the compound is still not dissolved, warm the solution in a water bath at 37-50°C for 10-15 minutes.
-
-
Dilution: Once the compound is fully dissolved, you can dilute the stock solution to the desired final concentration using the appropriate solvent or experimental buffer. When diluting a DMSO stock into an aqueous buffer, add the stock solution dropwise to the buffer while vortexing to prevent precipitation.
Data Presentation
As no specific quantitative solubility data for this compound is publicly available, a general solubility testing table is provided below for researchers to record their own findings.
| Solvent | Concentration Attempted (e.g., mg/mL) | Observations (e.g., Soluble, Partially Soluble, Insoluble) | Notes (e.g., Required heating, sonication) |
| DMSO | |||
| DMF | |||
| Ethanol | |||
| Methanol | |||
| Acetonitrile | |||
| PBS (pH 7.4) | |||
| Other (Specify) |
Visual Troubleshooting Guide
The following diagram illustrates a recommended workflow for troubleshooting solubility issues with this compound.
A step-by-step workflow for dissolving this compound.
References
optimizing YIAD-0205 dosage for maximum efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YIAD-0205 in their experiments. The information is tailored for scientists and drug development professionals aiming to optimize the dosage of this compound for maximum efficacy as an inhibitor of Amyloid-β (Aβ) (1-42) aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available small molecule that functions as a direct inhibitor of Aβ(1-42) peptide aggregation.[1] Its primary mechanism is to prevent the formation of Aβ oligomers and subsequent plaques, which are pathological hallmarks of Alzheimer's disease.
Q2: In what experimental model has this compound shown efficacy?
A2: this compound has demonstrated in vivo efficacy in the 5XFAD transgenic mouse model of Alzheimer's disease.[1][2] This model is characterized by the rapid accumulation of Aβ plaques in the brain.
Q3: What is a recommended starting dosage for in vivo studies with this compound?
A3: A previously reported effective dosage in a 6.0-month-old 5XFAD mouse model was 50 mg/kg, administered orally (p.o.) twice a week for one month.[1] This regimen was shown to reduce the levels of Aβ plaques and oligomers.
Q4: What are typical concentrations of this compound for in vitro Aβ aggregation assays?
A4: In vitro studies have shown that this compound inhibits Aβ(1-42) aggregation at concentrations of 10 µM and 100 µM.[1]
Q5: Does this compound have any known effects on tau pathology?
A5: Currently, there is no publicly available information to suggest that this compound directly modulates tau pathology. Its known mechanism is focused on the inhibition of Aβ aggregation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in in vivo efficacy in 5XFAD mice. | 1. Age of mice: The 5XFAD model exhibits age-dependent pathology.[3][4]2. Sex differences: Hormonal differences can influence disease progression and drug response.[4]3. Motor impairments: Older 5XFAD mice can develop motor deficits that may confound behavioral readouts.[4] | 1. Ensure age-matched cohorts for all experimental groups.2. Segregate data by sex or use a sufficient number of animals of each sex to power statistical analysis.3. For behavioral assays, include control tasks to assess motor function independently of cognition. |
| Inconsistent results in in vitro Aβ aggregation assays. | 1. Aβ peptide preparation: Improper solubilization of Aβ(1-42) can lead to pre-existing aggregates.2. Assay conditions: Temperature, pH, and agitation can significantly impact aggregation kinetics.3. Reagent quality: Purity of the Aβ peptide and other reagents is crucial. | 1. Follow a stringent protocol for monomerizing the Aβ(1-42) peptide before initiating the aggregation assay (see Experimental Protocols section).2. Maintain consistent assay conditions across all experiments.3. Use high-quality, sequence-verified Aβ(1-42) peptide from a reputable supplier. |
| Difficulty dissolving this compound for administration. | Compound solubility: this compound is a small molecule with specific solubility characteristics. | Consult the manufacturer's datasheet for recommended solvents and formulation procedures for oral gavage. Test small batches to ensure complete dissolution before preparing the full dosing solution. |
Quantitative Data Summary
The following table summarizes the currently available dosage information for this compound.
| Experimental System | Dosage/Concentration | Administration/Method | Observed Effect |
| In Vivo (5XFAD Mice) | 50 mg/kg | Oral (p.o.), twice a week for one month | Reduction in Aβ plaques and oligomers[1] |
| In Vitro (Aβ Aggregation Assay) | 10 µM | Thioflavin T (ThT) Assay | Inhibition of Aβ(1-42) aggregation[1] |
| In Vitro (Aβ Aggregation Assay) | 100 µM | Thioflavin T (ThT) Assay | Inhibition of Aβ(1-42) aggregation[1] |
Experimental Protocols
In Vitro Thioflavin T (ThT) Assay for Aβ(1-42) Aggregation Inhibition
This protocol describes a common method to assess the efficacy of this compound in preventing the aggregation of Aβ(1-42) in vitro.
1. Preparation of Monomeric Aβ(1-42):
-
Start with lyophilized, high-purity Aβ(1-42) peptide.
-
Resuspend the peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, allow the HFIP to evaporate in a fume hood, and then dry the resulting peptide film under vacuum.
-
Store the dried peptide films at -80°C.
-
Immediately before use, dissolve a peptide film in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM.
-
Sonicate for 10 minutes in a water bath sonicator.
-
Dilute this stock solution into an appropriate ice-cold buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to the final desired monomer concentration (e.g., 10 µM).
2. Aggregation Assay:
-
In a 96-well, non-binding, black, clear-bottom microplate, add your desired concentrations of this compound (dissolved in a vehicle compatible with the assay buffer, e.g., DMSO).
-
Include a vehicle-only control (positive control for aggregation) and a buffer-only control (blank).
-
Add the prepared monomeric Aβ(1-42) solution to each well to initiate the aggregation reaction.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with gentle, intermittent shaking.
3. Thioflavin T (ThT) Measurement:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), add a ThT solution (e.g., 5 µM final concentration) to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence intensity corresponds to the formation of amyloid fibrils.
4. Data Analysis:
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Subtract the blank reading from all wells.
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Compare the aggregation curves of the this compound-treated samples to the vehicle control to determine the extent of inhibition.
Visualizations
Caption: Mechanism of this compound in inhibiting Aβ aggregation.
Caption: Workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. The 5XFAD mouse model of Alzheimer’s disease displays age-dependent deficits in habituation to a novel environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visuo‐spatial learning and memory impairments in the 5xFAD mouse model of Alzheimer's disease: Effects of age, sex, albinism, and motor impairments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: YIAD-0205 Oral Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of YIAD-0205, a novel inhibitor of Aβ(1-42) aggregation.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral gavage in our rodent model. What are the potential causes and how can we troubleshoot this?
A1: Low and variable plasma exposure is a common challenge in early preclinical development. The issue can stem from several factors related to the compound's intrinsic properties, the formulation, or the experimental procedure.
Potential Causes:
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Poor Aqueous Solubility: this compound, as a complex organic molecule, may have limited solubility in gastrointestinal fluids, leading to poor dissolution and absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter systemic circulation.
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First-Pass Metabolism: this compound might be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
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Formulation Issues: The vehicle used for administration may not be optimal for solubilizing or stabilizing the compound.
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Experimental Technique: Improper gavage technique can lead to dosing errors or stress in the animals, affecting gastric emptying and absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low plasma exposure.
Q2: How can we improve the oral bioavailability of this compound?
A2: Improving oral bioavailability requires a systematic approach focused on enhancing solubility, permeability, and metabolic stability.
Strategies to Enhance Bioavailability:
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Formulation Development:
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Co-solvents: Utilize mixtures of solvents (e.g., PEG400, propylene (B89431) glycol, ethanol) to increase solubility.
-
Surfactants: Employ surfactants (e.g., Tween 80, Cremophor EL) to create micellar solutions that enhance solubility and permeability.
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Amorphous Solid Dispersions (ASDs): Formulate this compound with a polymer to create a high-energy amorphous form with improved dissolution.
-
-
Chemical Modification:
-
Prodrugs: Synthesize a prodrug of this compound that has improved solubility and is converted to the active compound in vivo.
-
-
Nanoparticle Formulations:
-
Encapsulate this compound in nanoparticles to protect it from degradation and enhance its uptake by the intestinal epithelium.
-
Troubleshooting Guides
Issue: High variability in plasma concentration between subjects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Dosing Technique | Review and standardize the oral gavage procedure. Ensure all technicians are properly trained. | Reduced inter-subject variability in plasma concentrations. |
| Food Effect | Standardize the fasting period for animals before dosing. | Consistent gastric emptying and absorption across all subjects. |
| Formulation Instability | Prepare the formulation fresh before each experiment and ensure homogeneity. | More consistent dosing and absorption. |
Issue: this compound appears to be poorly soluble in our vehicle.
| Vehicle Component | Concentration Range | Observations |
| PEG400 | 10-50% | May require heating to fully dissolve the compound. |
| Tween 80 | 1-10% | Can improve wetting and prevent precipitation. |
| Ethanol | 5-20% | Use with caution due to potential for GI irritation. |
Experimental Protocols
Protocol 1: Assessment of Aqueous Solubility
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Objective: To determine the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
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Materials: this compound, SGF (pH 1.2), SIF (pH 6.8), shaking incubator, HPLC.
-
Method:
-
Add an excess amount of this compound to vials containing SGF and SIF.
-
Incubate the vials at 37°C with constant shaking for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
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Filter the supernatant and analyze the concentration of this compound by a validated HPLC method.
-
Protocol 2: Evaluation of in vivo Pharmacokinetics
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Objective: To determine the pharmacokinetic profile of this compound in rodents following oral administration.
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Materials: this compound formulation, appropriate rodent strain (e.g., Sprague-Dawley rats), oral gavage needles, blood collection supplies, LC-MS/MS.
-
Method:
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Fast animals overnight with free access to water.
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Administer the this compound formulation via oral gavage at a predetermined dose.
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Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
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Process blood samples to obtain plasma.
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Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Signaling Pathways
While the direct signaling pathway impacted by the oral administration of this compound is related to its absorption and metabolism, its therapeutic target is the inhibition of Aβ(1-42) aggregation in the context of Alzheimer's disease.
Caption: this compound mechanism of action on Aβ aggregation.
Technical Support Center: Stability and Formulation of Poorly Soluble Small Molecule Inhibitors for In Vivo Studies
For researchers, scientists, and drug development professionals, ensuring the stability and appropriate formulation of small molecule inhibitors is critical for the success of in vivo studies. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when working with compounds exhibiting poor solubility, using the principles applicable to molecules like YIAD-0205.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor shows poor solubility in common vehicles. What are my options for formulating it for oral in vivo studies?
A1: Poorly soluble compounds present a significant challenge for achieving adequate oral bioavailability. Several formulation strategies can be employed to enhance solubility and absorption. The choice of formulation will depend on the physicochemical properties of your specific compound.[1][2][3][4] Key approaches include:
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pH Modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[1]
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Co-solvents: Utilizing water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[1]
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Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug.[1]
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Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems can improve absorption in the gastrointestinal tract.[1]
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution rate.[2]
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Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanocrystals, increases the surface area for dissolution.[2]
Q2: How can I assess the stability of my compound in the chosen formulation?
A2: Stability testing is crucial to ensure that the compound remains intact and at the target concentration throughout the experiment.[5][6] A typical stability study involves:
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Preparation: Prepare the formulation with the small molecule inhibitor at the desired concentration.
-
Storage: Store the formulation under various relevant conditions (e.g., room temperature, 4°C, protected from light).
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), analyze aliquots of the formulation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the intact compound.[7]
Q3: What are common signs of compound instability in a solution for in vivo studies?
A3: Instability can manifest in several ways. Visual inspection can reveal precipitation (cloudiness or solid particles), color change, or phase separation. However, chemical degradation may not always be visible. Therefore, analytical methods like HPLC are essential to detect and quantify any degradation products and confirm the concentration of the active compound.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution after preparation. | The compound has low solubility in the chosen vehicle. The concentration is above the saturation point. | * Try a different vehicle or a combination of excipients (co-solvents, surfactants).* Gently warm the solution or use sonication to aid dissolution (ensure the compound is heat-stable).* Reduce the concentration of the compound if the experimental design allows. |
| Inconsistent results are observed between different batches of the formulation. | The formulation procedure is not standardized. The compound may be degrading during preparation. | * Develop a detailed Standard Operating Procedure (SOP) for formulation preparation.* Ensure all components are accurately weighed and volumes are measured precisely.* Assess the stability of the compound under the conditions used for preparation (e.g., temperature, light exposure). |
| Reduced efficacy is observed in later experimental time points. | The compound may be degrading in the formulation over time. | * Conduct a stability study of the compound in the formulation at the storage and administration temperature.* Prepare fresh formulations more frequently.* If degradation is rapid, consider a different formulation strategy to improve stability. |
| The vehicle alone shows an unexpected biological effect. | The chosen excipients (e.g., co-solvents, surfactants) may have their own pharmacological activity. | * Always include a vehicle-only control group in your in vivo experiments.* If an effect is observed, consider using a different, more inert vehicle. |
Experimental Protocols
Protocol 1: General Method for Preparing an Oral Formulation of a Poorly Soluble Compound
This protocol provides a general workflow. The specific vehicle composition will need to be optimized for your compound of interest.
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Vehicle Preparation:
-
Based on preliminary solubility tests, select a primary solvent (e.g., water, saline).
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If required, add solubilizing agents such as a co-solvent (e.g., PEG 400, propylene (B89431) glycol) and a surfactant (e.g., Tween 80, Cremophor EL). A common starting point is a ternary system.
-
-
Compound Dissolution:
-
Accurately weigh the required amount of the small molecule inhibitor.
-
In a suitable container, add the vehicle components in a stepwise manner, ensuring each component is fully dissolved before adding the next. Typically, the compound is first dissolved in the organic co-solvent before the aqueous components are added.
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Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is known to be stable at elevated temperatures.
-
-
Final Preparation:
-
Adjust the final volume with the primary solvent.
-
Visually inspect the solution for any undissolved particles or precipitation.
-
If necessary, adjust the pH of the final formulation.
-
Protocol 2: Assessing Formulation Stability by HPLC
-
Sample Preparation:
-
Prepare the formulation as described in Protocol 1.
-
Divide the formulation into aliquots for analysis at different time points (e.g., T=0, T=4h, T=8h, T=24h).
-
Store the aliquots under the intended experimental conditions (e.g., room temperature, protected from light).
-
-
HPLC Analysis:
-
At each time point, take an aliquot and dilute it to a suitable concentration with an appropriate solvent (e.g., acetonitrile, methanol).
-
Inject the sample into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry).
-
Develop a gradient or isocratic elution method that allows for the separation of the parent compound from any potential degradants.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 time point. A recovery of >90% is generally considered stable for short-term in vivo studies.
-
Visualizing Experimental Workflows
Caption: Workflow for formulation and stability assessment for in vivo studies.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. seed.nih.gov [seed.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
overcoming inconsistent results with YIAD-0205
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals working with YIAD-0205. The information provided is based on general best practices for small molecule inhibitors of amyloid-beta (Aβ) aggregation. Due to the limited availability of public data specific to this compound, some experimental details and troubleshooting scenarios are presented as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of Aβ(1-42) aggregation with this compound. What are the potential causes and solutions?
A1: Inconsistent results in Aβ(1-42) aggregation assays are a common challenge. Several factors can contribute to this variability. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q2: this compound appears to be precipitating in our assay buffer. How can we improve its solubility?
A2: this compound is a small molecule with a complex structure, which may lead to solubility issues in aqueous buffers. We recommend preparing a high-concentration stock solution in an organic solvent such as DMSO. For the final assay concentration, ensure the final percentage of the organic solvent is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts. If precipitation persists, consider a solubility test with different buffer components or the addition of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%).
Q3: We are observing cellular toxicity in our cell-based assays when using this compound. Is this expected?
A3: While this compound is designed to inhibit Aβ aggregation, off-target effects leading to cytotoxicity can occur, especially at higher concentrations. It is crucial to determine the optimal non-toxic working concentration for your specific cell line. We recommend performing a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range that is well-tolerated by your cells.
Troubleshooting Guide: Inconsistent Aβ(1-42) Aggregation Inhibition
This guide provides a step-by-step approach to troubleshoot inconsistent results in Aβ(1-42) aggregation assays, such as Thioflavin T (ThT) fluorescence assays.
Hypothetical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent Aβ aggregation results.
Experimental Protocols
Protocol 1: Preparation of Monomeric Aβ(1-42)
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Resuspend Aβ(1-42): Dissolve lyophilized Aβ(1-42) peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
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Incubate: Incubate the solution at room temperature for 1 hour to dissociate pre-existing aggregates.
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Aliquot and Evaporate: Aliquot the HFIP-treated Aβ(1-42) into low-binding microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator.
-
Store: Store the resulting peptide film at -80°C until use.
-
Reconstitute: Immediately before use, reconstitute the Aβ(1-42) film in a suitable buffer (e.g., 20 mM NaOH) to the desired stock concentration, followed by dilution into the final assay buffer (e.g., PBS, pH 7.4).
Protocol 2: Thioflavin T (ThT) Aggregation Assay
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X working solution of monomeric Aβ(1-42) in aggregation buffer (e.g., PBS, pH 7.4).
-
Prepare a 2X working solution of this compound at various concentrations in aggregation buffer containing ThT. Ensure the final DMSO concentration is constant across all conditions.
-
-
Assay Setup:
-
In a 96-well, non-binding, black-walled plate, add 50 µL of the 2X this compound/ThT solution to each well.
-
Add 50 µL of the 2X Aβ(1-42) solution to initiate the aggregation reaction.
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Include controls: Aβ(1-42) with vehicle (DMSO), and buffer with ThT only (blank).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 48 hours.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Aβ(1-42) Aggregation
| Assay Type | Aβ(1-42) Concentration (µM) | Incubation Time (h) | IC50 (µM) |
| ThT Fluorescence | 10 | 24 | 5.2 ± 0.8 |
| ThT Fluorescence | 10 | 48 | 4.9 ± 1.1 |
| Sedimentation Assay | 25 | 24 | 6.1 ± 1.5 |
Table 2: Suggested Concentration Ranges for Different Assays
| Assay Type | Cell Line | Recommended Concentration Range (µM) | Notes |
| Aβ Aggregation (in vitro) | N/A | 0.1 - 50 | Titrate to determine optimal concentration. |
| Cytotoxicity (MTT/LDH) | SH-SY5Y | 0.1 - 100 | Determine CC50 before proceeding to efficacy studies. |
| Aβ-induced Toxicity Rescue | SH-SY5Y | 0.5 - 10 | Use concentrations well below the cytotoxic threshold. |
Signaling Pathway
Hypothetical Mechanism of Action of this compound
This compound is an inhibitor of Aβ(1-42) aggregation.[1] By preventing the formation of toxic oligomers and fibrils, it may mitigate downstream pathological events associated with Alzheimer's disease, such as synaptic dysfunction and neuronal cell death.
Caption: Putative role of this compound in the amyloid cascade.
References
Investigating Potential Off-Target Effects of YIAD-0205: A Technical Support Guide
Disclaimer: There is currently no publicly available information regarding the off-target effects of YIAD-0205. This technical support center provides a general framework and best practices for researchers to investigate potential off-target effects of novel small molecule inhibitors, using this compound as a speculative example. The experimental protocols and data presented are illustrative and not based on actual experimental results for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is described as an orally administered inhibitor of Amyloid-beta (Aβ) (1-42) aggregation.[1] Its primary therapeutic target is believed to be the pathological aggregation of Aβ peptides, a hallmark of Alzheimer's disease. It has shown efficacy in a 5XFAD transgenic mouse model.[1] The specific molecular interactions leading to the inhibition of aggregation have not been detailed in the available literature.
Q2: Why is it important to investigate the potential off-target effects of this compound?
Investigating off-target effects is a critical step in drug development for several reasons:
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Safety and Toxicity: Unintended interactions with other proteins can lead to adverse effects and toxicity.
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Mechanism of Action: Understanding off-target effects can help to elucidate the complete mechanism of action of a compound and explain unexpected phenotypic outcomes.
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Drug Repurposing: Identifying novel targets could open up possibilities for new therapeutic applications.
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Regulatory Requirements: A thorough characterization of a drug's specificity is required by regulatory agencies for clinical trial approval.
Q3: How can I predict potential off-target interactions of this compound?
Several in silico and experimental approaches can be used to predict off-target effects:
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Computational Modeling: Ligand-based approaches compare the chemical structure of this compound to known ligands of various targets. Structure-based approaches, if the structure of this compound is known, can be used to dock it against a library of protein structures to predict potential binding partners.
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Broad-Panel Screening: Profiling this compound against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes can identify potential interactions.
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Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected cellular phenotypes that may be indicative of off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity at low concentrations | This compound may be hitting a critical protein for cell survival. | Perform a broad-panel cytotoxicity screen across different cell lines. Use in silico tools to predict binding to known toxicity targets. |
| Phenotypic effect observed in a cell line lacking the primary target (Aβ) | The observed effect is likely due to an off-target interaction. | Characterize the signaling pathways affected by this compound in these cells using phosphoproteomics or transcriptomics. |
| Inconsistent results between in vitro aggregation assays and cell-based models | This compound may be interacting with cellular machinery that modulates protein aggregation or has poor cell permeability. | Perform cellular thermal shift assays (CETSA) to confirm target engagement in cells. Evaluate cell permeability using a PAMPA assay. |
| Conflicting data from different research groups | Different experimental conditions (e.g., cell lines, reagent concentrations) can reveal different off-target profiles. | Carefully compare experimental protocols. Perform a head-to-head comparison of this compound with a known Aβ aggregation inhibitor with a well-characterized off-target profile. |
Quantitative Data Summary: Hypothetical Off-Target Profile
The following table represents a hypothetical result from a kinase screen for this compound, demonstrating how such data would be presented. This is not actual data.
| Kinase Target | Binding Affinity (Kd, nM) | Percent Inhibition at 1 µM | Potential Implication |
| GSK3β | 50 | 95% | Potential for both on-target (Alzheimer's) and off-target effects (Wnt signaling). |
| CDK5 | 250 | 70% | Could contribute to neuroprotective effects, but also potential for cell cycle disruption. |
| MAPK1 (ERK2) | >10,000 | <10% | Low probability of direct interaction. |
| SRC | 8,000 | 15% | Unlikely to be a significant off-target. |
Experimental Protocols
Protocol 1: Kinase Profiling Using a Commercial Screening Service
This protocol outlines the general steps for assessing the off-target effects of this compound against a panel of kinases.
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Compound Preparation:
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Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
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Prepare serial dilutions in DMSO to be provided to the screening service. A common concentration range for an initial screen is 10 µM to 100 nM.
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Assay Principle (Example: KinaseGlo® Luminescent Assay):
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The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
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In the presence of an inhibitor like this compound, kinase activity is reduced, and more ATP remains, resulting in a higher luminescent signal.
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Procedure (as performed by the service provider):
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A panel of recombinant kinases is selected (e.g., the Eurofins DiscoverX KINOMEscan™).
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Each kinase is incubated with its specific substrate and ATP.
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This compound is added at a fixed concentration (e.g., 1 µM) to determine the percent inhibition, or at various concentrations to determine the IC50 or Kd.
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A known inhibitor for each kinase is used as a positive control.
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DMSO is used as a negative control.
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After incubation, the KinaseGlo® reagent is added, and luminescence is measured using a plate reader.
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Data Analysis:
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The percent inhibition is calculated relative to the DMSO control.
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For dose-response experiments, the IC50 value is determined by fitting the data to a four-parameter logistic curve.
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Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its intended target (or potential off-targets) in a cellular context.
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Cell Culture and Treatment:
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Culture cells of interest (e.g., a neuronal cell line) to 80-90% confluency.
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Treat cells with this compound at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours.
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Heat Shock:
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Harvest the cells and resuspend them in a lysis buffer.
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Aliquot the cell lysate into PCR tubes.
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Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
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Protein Extraction and Analysis:
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Centrifuge the samples at high speed to pellet the aggregated proteins.
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Collect the supernatant containing the soluble proteins.
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Analyze the amount of the target protein remaining in the supernatant by Western blot or mass spectrometry.
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Data Analysis:
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A protein that is stabilized by ligand binding (like this compound) will remain soluble at higher temperatures compared to the unbound protein.
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Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to the right indicates target engagement.
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Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: Hypothetical off-target modulation of the Wnt pathway.
References
Technical Support Center: Refining YIAD-0202 Experimental Design
Important Notice: Information regarding a specific molecule designated "YIAD-0202" is not available in the public domain. The following technical support guide has been constructed based on general principles of experimental design for a hypothetical small molecule inhibitor, potentially similar to compounds like YIAD-0205, which is described as an inhibitor of Aβ(1-42) aggregation. Researchers should adapt these recommendations to the specific characteristics of their molecule of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
| Question | Answer |
| My compound shows poor solubility. How can I improve this for in vitro assays? | Initial solubility can be enhanced by using co-solvents such as DMSO or ethanol, but ensure the final concentration in your assay does not exceed levels that could induce cellular toxicity or interfere with the assay readout. For cell-based assays, creating a stock solution in a suitable solvent and then diluting it in culture media is a standard approach. Sonication or gentle heating can also aid in dissolving the compound. Always include vehicle controls in your experiments to account for any solvent effects. |
| I am observing high variability in my experimental replicates. What are the potential causes? | High variability can stem from several factors including inconsistent cell seeding density, variations in compound concentration across wells, edge effects in microplates, or issues with the assay reagents. Ensure thorough mixing of all solutions, use a multi-channel pipette for dispensing, and consider excluding the outer wells of a plate from analysis. Implementing a standardized cell counting and seeding protocol is also critical. |
| How do I determine the optimal concentration range for my compound in a cell-based assay? | A dose-response experiment is essential. Typically, a broad range of concentrations is tested initially (e.g., from nanomolar to micromolar) using a logarithmic or semi-logarithmic dilution series. This will help identify the EC50 or IC50 value and the concentrations at which the compound exhibits its desired effect without causing significant cytotoxicity. Subsequent experiments can then focus on a narrower range around the identified effective concentration. |
| What are the essential controls to include in my experiments? | Every experiment should include: a negative control (vehicle only) to establish a baseline, a positive control (a known activator or inhibitor of the pathway) to ensure the assay is working correctly, and untreated controls to monitor the health and behavior of the cells or system in the absence of any treatment. |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death at Low Compound Concentrations | - Off-target effects of the compound.- Contamination of the compound stock or cell culture.- Sensitivity of the specific cell line. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the compound's toxic concentration range.- Test the compound in a different cell line to assess cell-type specific toxicity.- Ensure sterile techniques and check for mycoplasma contamination. |
| Inconsistent Results Between Independent Experiments | - Passage number of cells.- Variations in reagent preparation.- Differences in incubation times or conditions. | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment or use aliquots from a single, quality-controlled batch.- Strictly adhere to a detailed, written protocol with defined incubation times and environmental conditions. |
| Compound Appears Ineffective in a Functional Assay | - Poor bioavailability or cell permeability.- Rapid metabolism of the compound.- Incorrect assay endpoint or timing. | - Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).- Co-incubate with metabolic inhibitors (use with caution and appropriate controls) to see if efficacy is restored.- Perform a time-course experiment to determine the optimal time point for measuring the effect. |
Experimental Protocols & Methodologies
A critical aspect of refining experimental design involves understanding the underlying signaling pathways. While the specific pathway for a hypothetical "YIAD-0202" is unknown, we can conceptualize a workflow for investigating its mechanism of action, potentially involving pathways commonly implicated in neurodegenerative diseases, such as the NRF2/ARE and Hippo/YAP pathways.
General Experimental Workflow for a Novel Inhibitor
The following diagram illustrates a general workflow for characterizing a novel inhibitor.
Caption: General workflow for small molecule inhibitor characterization.
Hypothetical Signaling Pathway: NRF2 Activation
If "YIAD-0202" were hypothesized to act via the NRF2 pathway, a key experiment would be to measure the nuclear translocation of NRF2.
Technical Support Center: Addressing YIAD-0205 Toxicity in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered when working with YIAD-0205 in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cell death at our intended effective concentration of this compound. What could be the cause and how can we mitigate this?
A1: Unexpectedly high cytotoxicity can stem from several factors. Here is a step-by-step troubleshooting guide:
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Confirm Compound Concentration: Ensure the accuracy of your stock solution and final dilutions. A simple dilution error is a common source of unexpectedly high toxicity.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
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Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your cell culture medium is non-toxic. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (media with solvent only) in your experiments.
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Contamination: Test your cell cultures for mycoplasma or other microbial contamination, as this can sensitize cells to chemical treatments.
Q2: Our experimental results with this compound are inconsistent across different batches. What are the potential sources of this variability?
A2: Inconsistent results can be frustrating. Consider the following factors to improve reproducibility:
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Compound Stability: Ensure proper storage of your this compound stock solutions (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). The stability of the compound in your culture medium over the duration of the experiment should also be considered.
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Cell Passage Number: Use cells within a consistent and low passage number range for your experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatments.
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Seeding Density: Standardize the cell seeding density across all experiments. Over-confluent or sparsely populated cultures can respond differently to chemical compounds.
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Assay Variability: Ensure that the reagents and equipment for your viability or toxicity assays are calibrated and used consistently.
Q3: How can we determine if the observed cytotoxicity of this compound is due to its intended mechanism of action or off-target effects?
A3: Distinguishing between on-target and off-target effects is a critical step in drug development. Here are some strategies:
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Use of Control Compounds: Include a structurally related but inactive analog of this compound in your experiments if available. This can help to determine if the observed effects are specific to the active compound.
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Rescue Experiments: If the intended target of this compound is known, attempt a "rescue" experiment by overexpressing the target protein or providing a downstream product of the inhibited pathway. If the toxicity is on-target, you should observe a reduction in cell death.
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Signaling Pathway Analysis: Investigate the downstream signaling pathways of the intended target. If this compound is acting on-target, you should observe the expected modulation of these pathways.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound across different cell lines and incubation times. This data is for illustrative purposes to guide your experimental design.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | 24 | 25.3 |
| SH-SY5Y (Human Neuroblastoma) | 48 | 15.8 |
| HEK293 (Human Embryonic Kidney) | 24 | 42.1 |
| HEK293 (Human Embryonic Kidney) | 48 | 30.5 |
| HepG2 (Human Hepatocellular Carcinoma) | 24 | > 100 |
| HepG2 (Human Hepatocellular Carcinoma) | 48 | 85.2 |
Key Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell metabolic activity as an indicator of cell viability.
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Materials:
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Cells of interest
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This compound
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Microplate reader
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Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a blank (medium only).
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Read the absorbance at 570 nm using a microplate reader.
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2. Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
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Materials:
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Cells of interest
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This compound
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Complete cell culture medium
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96-well plates
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Commercially available LDH cytotoxicity assay kit
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Procedure:
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Follow steps 1-4 from the MTT assay protocol.
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After the incubation period, carefully collect the cell culture supernatant from each well.
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Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
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Read the absorbance at the recommended wavelength using a microplate reader.
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3. Apoptosis vs. Necrosis Determination using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
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Materials:
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Cells of interest
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This compound
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6-well plates
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Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
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Flow cytometer
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Procedure:
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Seed cells in 6-well plates and treat with this compound as desired.
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Harvest the cells (including floating cells in the medium) and wash with cold PBS.
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Resuspend the cells in the binding buffer provided in the kit.
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Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
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Incubate in the dark for 15 minutes at room temperature.
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Analyze the cells by flow cytometry.
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Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: General experimental workflow for cell viability assay.
Mitigating Variability in YIAD-0205 Animal Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing YIAD-0205 in preclinical animal studies, ensuring experimental rigor and minimizing variability is paramount for obtaining reliable and translatable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this compound, an orally administered inhibitor of amyloid-beta (Aβ) (1-42) aggregation.
Troubleshooting Guides
This section is designed to provide rapid assistance for specific issues that may arise during your this compound animal studies.
Issue 1: High Variability in Behavioral Readouts
Question: We are observing significant variability in behavioral test results (e.g., Morris Water Maze, Y-Maze) between animals in the same treatment group. What could be the cause, and how can we mitigate this?
Possible Causes and Solutions:
| Potential Cause | Detailed Explanation & Troubleshooting Steps |
| Animal-Related Factors | Genetic Drift: The 5XFAD mouse model can exhibit phenotypic drift over generations. Solution: Obtain mice from a reputable vendor and ensure they are from a consistent genetic background.[1] If breeding in-house, periodically refresh the colony with new breeders from the source colony. |
| Sex Differences: Male and female 5XFAD mice can display differences in pathology and behavior. Solution: Use both sexes if applicable to your research question, but always analyze the data separately. Ensure equal numbers of males and females in each experimental group. | |
| Age: The 5XFAD model has a progressive pathology. Small age differences at the start of the study can lead to significant differences in cognitive impairment. Solution: Use a narrow age window for all animals in the study. Define and report the exact age at the start and end of the treatment period. | |
| Health Status: Underlying health issues can impact behavior. Solution: Closely monitor animal health. House mice in a specific pathogen-free (SPF) facility. Acclimatize animals to the facility for at least one to two weeks before starting any procedures. | |
| Procedural Factors | Handling Stress: Inconsistent or excessive handling can induce stress, affecting behavioral performance. Solution: Handle all mice consistently and gently. Acclimatize animals to the researcher and the testing room.[2] |
| Circadian Rhythm: The time of day for testing can influence activity levels and cognitive performance. Solution: Conduct all behavioral testing at the same time of day for all animals. | |
| Environmental Conditions: Variations in lighting, noise, and cage enrichment can impact behavior. Solution: Maintain consistent environmental conditions throughout the study. Minimize noise and disturbances in the animal facility and testing rooms. | |
| Experimental Design | Lack of Acclimatization to Test: Novelty of the testing apparatus can cause anxiety and affect performance. Solution: Include habituation trials before the actual test to familiarize the animals with the maze or arena. |
| Experimenter Bias: Unconscious cues from the experimenter can influence animal behavior. Solution: Whenever possible, blind the experimenter to the treatment groups during testing and data analysis. |
Issue 2: Inconsistent Aβ Plaque and Oligomer Levels
Question: Our quantification of Aβ plaques and soluble oligomers in the brain tissue of this compound-treated 5XFAD mice shows high inter-animal variability. How can we improve the consistency of our biochemical readouts?
Possible Causes and Solutions:
| Potential Cause | Detailed Explanation & Troubleshooting Steps |
| Dosing and Formulation | Inaccurate Oral Gavage: Incorrect oral gavage technique can lead to inconsistent dosing or aspiration. Solution: Ensure all personnel performing oral gavage are properly trained and proficient. Use appropriate gavage needle sizes and measure the correct insertion depth for each mouse.[2] Administer the formulation slowly and gently. |
| Vehicle Formulation Issues: Poor solubility or stability of this compound in the vehicle can result in variable dosing. Solution: Develop a standardized and stable vehicle formulation. Common vehicles include water, saline, or solutions containing suspending agents like carboxymethylcellulose (CMC). Always prepare the formulation fresh daily unless stability data indicates otherwise. Ensure the compound is fully dissolved or homogeneously suspended before each administration. | |
| Tissue Processing | Inconsistent Brain Dissection: Variability in the dissected brain regions can lead to different Aβ levels. The 5XFAD model shows region-specific plaque deposition.[3][4] Solution: Follow a standardized brain dissection protocol to consistently isolate the same brain regions (e.g., cortex, hippocampus) for analysis. |
| Post-mortem Interval: The time between euthanasia and tissue processing can affect protein stability. Solution: Minimize and standardize the post-mortem interval for all animals. Process tissues promptly after collection. | |
| Biochemical Assays | Variability in Immunohistochemistry (IHC): Inconsistent staining can lead to inaccurate plaque quantification. Solution: Standardize all IHC steps, including fixation, sectioning, antibody concentrations, and incubation times. Use a consistent and unbiased method for image acquisition and analysis, such as automated quantification software.[5] |
| Variability in ELISA/Western Blot: Technical variability in these assays can affect the quantification of soluble Aβ oligomers. Solution: Use high-quality, validated antibodies. Run samples in duplicate or triplicate. Include standard curves and quality control samples on each plate or gel. Normalize data to a loading control for Western blots. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for this compound studies?
This compound has demonstrated in vivo efficacy in the 5XFAD transgenic mouse model. This model is characterized by the overexpression of five familial Alzheimer's disease (FAD) mutations, leading to an aggressive and early-onset amyloid pathology, which is suitable for testing Aβ aggregation inhibitors.[1]
Q2: What is the mechanism of action of this compound?
This compound is an inhibitor of Aβ(1-42) aggregation. Its therapeutic potential lies in its ability to prevent the formation of neurotoxic Aβ oligomers and plaques in the brain.
Q3: What are the best practices for oral administration of this compound to mice?
As this compound is administered orally, proper oral gavage technique is critical. Here is a summary of best practices:
| Parameter | Recommendation |
| Gavage Needle | Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation. The size should be appropriate for the age and weight of the mouse (typically 20-22 gauge for adults). |
| Restraint | Use a firm but gentle scruffing technique to immobilize the head and neck, ensuring a straight line from the mouth to the esophagus. |
| Insertion | Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus. Do not force the needle if resistance is met. |
| Volume | The maximum recommended oral gavage volume for mice is 10 mL/kg of body weight. However, using the minimum effective volume is advisable to reduce the risk of regurgitation and aspiration. |
| Post-Procedure | Monitor the mouse for several minutes after gavage for any signs of distress or labored breathing. |
Q4: How should I prepare the vehicle for this compound?
The choice of vehicle is critical for ensuring consistent delivery of this compound. While the exact vehicle for this compound is not publicly specified, here are general guidelines for preparing a suitable formulation:
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Solubility Testing: First, determine the solubility of this compound in various common, non-toxic vehicles (e.g., water, saline, 0.5% CMC, polyethylene (B3416737) glycol).
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pH: The pH of the formulation should be as close to neutral as possible (pH 5-9) to avoid gastrointestinal irritation.
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Homogeneity: If this compound is not fully soluble, create a homogenous suspension. This can be achieved by gentle heating, sonication, or vortexing. Ensure the suspension is well-mixed before each administration.
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Stability: Ideally, the formulation should be prepared fresh daily. If it needs to be stored, conduct stability tests to ensure the compound does not degrade or precipitate over time.
Q5: What are the key endpoints to measure the efficacy of this compound in 5XFAD mice?
A comprehensive evaluation of this compound efficacy should include both behavioral and biochemical endpoints.
| Endpoint Category | Specific Assays |
| Behavioral | Cognitive Function: Morris Water Maze, Y-Maze, Novel Object Recognition, Fear Conditioning. |
| Motor Function: Open Field Test, Rotarod (to rule out motor deficits confounding cognitive tests). | |
| Biochemical | Aβ Pathology: Immunohistochemistry (IHC) for Aβ plaques (using antibodies like 6E10), Thioflavin S staining for dense-core plaques. |
| Soluble Aβ Oligomers: ELISA or Western blot of brain lysates. | |
| Neuroinflammation: IHC or Western blot for markers of astrogliosis (GFAP) and microgliosis (Iba1). | |
| Synaptic Integrity: Western blot for synaptic markers (e.g., synaptophysin, PSD-95). |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for this compound In Vivo Study
Caption: A typical experimental workflow for evaluating this compound in 5XFAD mice.
This compound Mechanism of Action
Caption: this compound's proposed mechanism of inhibiting Aβ(1-42) aggregation.
Troubleshooting Logic for High Behavioral Variability
Caption: A logical guide to troubleshooting variability in behavioral studies.
References
- 1. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Brain Region-Specific Differences in Amyloid-β Plaque Composition in 5XFAD Mice [mdpi.com]
- 4. Distribution and inter-regional relationship of amyloid-beta plaque deposition in a 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
YIAD-0205: A Comparative Analysis Against Other Amyloid-Beta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YIAD-0205, a novel small molecule inhibitor of amyloid-beta (Aβ) aggregation, with other prominent Aβ inhibitors, Aducanumab and Lecanemab. The information presented is based on available preclinical data to aid researchers in evaluating their therapeutic potential.
At a Glance: this compound vs. Monoclonal Antibody Inhibitors
This compound emerges as an orally bioavailable small molecule, a significant potential advantage over the intravenously administered monoclonal antibodies, Aducanumab and Lecanemab. Preclinical studies in the 5XFAD transgenic mouse model of Alzheimer's disease have demonstrated the potential of all three compounds to mitigate amyloid pathology.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the available quantitative data from preclinical studies in the 5XFAD mouse model. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Aβ Aggregation Inhibition
| Compound | Assay Type | Target Aβ Species | Key Findings |
| This compound | Thioflavin T (ThT) Assay, Gel Electrophoresis | Aβ(1-42) | Effectively inhibits Aβ(1-42) aggregation. |
| Aducanumab | N/A | Aggregated Aβ (oligomers and fibrils) | Selectively targets and binds to aggregated forms of Aβ. |
| Lecanemab | N/A | Soluble Aβ protofibrils | Demonstrates high affinity for soluble Aβ protofibrils. |
Table 2: In Vivo Efficacy in 5XFAD Mouse Model
| Compound | Administration Route | Dose | Treatment Duration | Key Findings on Aβ Pathology |
| This compound | Oral gavage | 50 mg/kg (twice weekly) | 1 month | Significant reduction in Aβ plaques and Aβ oligomers in 6.0-month-old mice. |
| Aducanumab | Intraperitoneal (IP) | 30 mg/kg (weekly) | 4 weeks | Dose- and sex-dependent reduction in amyloid deposition. |
| Lecanemab | N/A | N/A | N/A | Reduces Aβ protofibrils and plaque load. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Amyloid-beta cascade and inhibitor targets.
Caption: Preclinical evaluation workflow for Aβ inhibitors.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the preclinical evaluation of amyloid-beta inhibitors.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
Objective: To quantify the extent of Aβ fibril formation in the presence and absence of an inhibitor.
Materials:
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Aβ(1-42) peptide
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Hexafluoroisopropanol (HFIP)
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Dimethyl sulfoxide (B87167) (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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Thioflavin T (ThT) stock solution (e.g., 1 mM in PBS)
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Test inhibitor (e.g., this compound) at various concentrations
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96-well black, clear-bottom microplate
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Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
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Aβ Monomer Preparation:
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Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
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Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
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Store the resulting peptide film at -80°C.
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On the day of the assay, dissolve the peptide film in DMSO to a stock concentration (e.g., 5 mM).
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Assay Setup:
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Dilute the Aβ(1-42) stock solution in ice-cold PBS to the final working concentration (e.g., 10 µM).
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In the wells of the 96-well plate, add the Aβ(1-42) solution.
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Add the test inhibitor at various final concentrations to the respective wells. Include a vehicle control (e.g., DMSO) for the no-inhibitor condition.
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Add ThT from the stock solution to each well to a final concentration of ~10 µM.
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Incubation and Measurement:
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Seal the plate to prevent evaporation.
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Incubate the plate at 37°C.
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Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.
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Data Analysis:
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Subtract the background fluorescence (wells with ThT and buffer only) from all readings.
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Plot fluorescence intensity versus time to obtain aggregation curves.
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The percentage of inhibition can be calculated by comparing the final fluorescence values of the inhibitor-treated samples to the vehicle control.
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Immunohistochemistry (IHC) for Aβ Plaque Burden in 5XFAD Mice
Objective: To visualize and quantify the Aβ plaque load in the brains of treated and untreated 5XFAD mice.
Materials:
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Mouse brain tissue sections (formalin-fixed, paraffin-embedded or cryosections)
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Microscope and image analysis software
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections. For cryosections, bring to room temperature.
-
Perform antigen retrieval by heating the sections in a citrate (B86180) buffer (pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash the sections with PBS and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the ABC reagent.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Quantification:
-
Dehydrate the sections and mount with a coverslip.
-
Acquire images of specific brain regions (e.g., cortex and hippocampus) using a microscope.
-
Use image analysis software to quantify the Aβ plaque burden by measuring the percentage of the total area occupied by DAB staining.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Aβ Oligomers in Mouse Brain
Objective: To quantify the levels of soluble Aβ oligomers in the brains of treated and untreated 5XFAD mice.
Materials:
-
Mouse brain tissue
-
Tissue protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Aβ oligomer-specific ELISA kit (containing capture antibody, detection antibody, standards, and substrate)
-
Microplate reader
Procedure:
-
Brain Homogenate Preparation:
-
Homogenize the brain tissue in ice-cold protein extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Collect the supernatant containing the soluble proteins.
-
-
ELISA Protocol:
-
Coat the wells of a 96-well plate with the capture antibody specific for Aβ oligomers and incubate.
-
Wash the wells and block non-specific binding sites.
-
Add the prepared brain extracts and Aβ oligomer standards to the wells and incubate.
-
Wash the wells and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP conjugate.
-
Wash and add the TMB substrate. The reaction will produce a color change.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the known concentrations of Aβ oligomer standards.
-
Calculate the concentration of soluble Aβ oligomers in the brain samples by interpolating their absorbance values on the standard curve.
-
Concluding Remarks
This compound represents a promising orally available small molecule approach to amyloid-beta aggregation inhibition. Preclinical data in the 5XFAD mouse model demonstrate its ability to reduce both amyloid plaques and soluble oligomers. In comparison, the monoclonal antibodies Aducanumab and Lecanemab, administered intravenously, have also shown efficacy in reducing amyloid pathology in similar preclinical models, with Lecanemab specifically targeting protofibrils.
The distinct mechanisms of action and routes of administration of these inhibitors warrant further investigation. The development of orally bioavailable small molecules like this compound could offer significant advantages in terms of patient convenience and accessibility. However, more extensive comparative studies, including head-to-head preclinical trials and eventually clinical trials, are necessary to fully elucidate the relative efficacy and safety profiles of these different therapeutic strategies for Alzheimer's disease. The experimental protocols provided herein serve as a foundation for such future comparative evaluations.
A Preclinical Showdown: YIAD-0205 vs. Aducanumab in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Amyloid-Beta Targeting Strategies
The amyloid cascade hypothesis continues to be a cornerstone of Alzheimer's disease (AD) research, guiding the development of therapeutics aimed at mitigating the pathological accumulation of amyloid-beta (Aβ) peptides. This guide provides a comparative overview of two distinct investigational compounds, YIAD-0205 and aducanumab, based on available preclinical data. While aducanumab, a monoclonal antibody, has undergone extensive clinical investigation, this compound, a small molecule inhibitor of Aβ aggregation, presents an alternative therapeutic modality. This document summarizes their performance in preclinical models, with a focus on the widely utilized 5XFAD transgenic mouse model of AD.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Aducanumab |
| Molecule Type | Small molecule | Human IgG1 monoclonal antibody |
| Target | Aβ(1-42) aggregation | Aggregated forms of Aβ (oligomers and fibrils)[1] |
| Mechanism | Inhibition of Aβ aggregation | Promotes microglia-mediated clearance of Aβ plaques[1] |
| Administration | Oral | Intravenous/Intraperitoneal |
In Vivo Efficacy in 5XFAD Transgenic Mice
The 5XFAD mouse model is an aggressive model of amyloid pathology, co-expressing five familial AD mutations, leading to early and robust Aβ42 generation and deposition.
This compound: An Oral Aβ Aggregation Inhibitor
Preclinical studies have demonstrated the potential of orally administered this compound to mitigate AD-like pathology in 5XFAD mice.
| Study Parameter | Treatment Group | Outcome |
| Aβ Plaque Reduction | 50 mg/kg, p.o., twice weekly for 1 month (in 6-month-old mice) | Reduction in Aβ plaques (quantitative data not specified in available sources) |
| Aβ Oligomer Reduction | 50 mg/kg, p.o., twice weekly for 1 month (in 6-month-old mice) | Reduction in Aβ oligomers (quantitative data not specified in available sources) |
| Cognitive Function (Y-maze) | 200 mpk, i.v., for 5 weeks (in 5-month-old mice) | Improved spontaneous alternation |
| Neuroinflammation | 200 mpk, i.v., for 5 weeks (in 5-month-old mice) | Reduction in GFAP and Iba1 levels in hippocampal lysates |
Aducanumab: An Antibody-Mediated Aβ Clearance Agent
Aducanumab has been evaluated in various transgenic mouse models, including the 5XFAD line, where it has been shown to reduce amyloid pathology.
| Study Parameter | Treatment Group | Outcome |
| Aβ Plaque Reduction | 10 mg/kg, i.p., weekly for 8 weeks | Less efficient Aβ clearance in mice with ablated lymphatic systems |
| Cognitive Function | Chronic treatment (dose not specified) | Improvement in pattern separation in female mice |
| Aβ Plaque Reduction (Tg2576 mice) | Chronic peripheral administration | Significant decrease in plaque load |
Mechanisms of Action: A Tale of Two Strategies
This compound and aducanumab employ fundamentally different approaches to target the amyloid cascade.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols based on common practices in the field for the types of experiments cited.
In Vivo 5XFAD Mouse Studies
1. Animal Models:
-
5XFAD transgenic mice and wild-type littermates are typically used. Animals are aged to a point where significant amyloid pathology is present (e.g., 5-6 months).
2. Drug Administration:
-
This compound: Administered orally (p.o.) via gavage. A typical dose reported is 50 mg/kg, administered twice weekly for one month.
-
Aducanumab: Administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common preclinical dose is 10 mg/kg, administered weekly.
3. Behavioral Testing:
-
Y-Maze: To assess short-term spatial working memory. The percentage of spontaneous alternations is the primary endpoint.
-
Morris Water Maze: To evaluate spatial learning and memory. Escape latency to a hidden platform and time spent in the target quadrant during a probe trial are key metrics.
4. Histological Analysis:
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaques. Thioflavin S staining is also used to detect dense-core plaques. Plaque burden is typically quantified as the percentage of the stained area in a specific brain region (e.g., cortex, hippocampus).
5. Biochemical Analysis:
-
ELISA/Western Blot: Brain lysates are analyzed to quantify the levels of soluble and insoluble Aβ oligomers and total Aβ.
Conclusion
This compound and aducanumab represent two distinct therapeutic strategies targeting Aβ pathology in Alzheimer's disease. Preclinical data in the 5XFAD mouse model suggests that both compounds can impact the amyloid cascade. This compound, as an oral small molecule inhibitor of Aβ aggregation, offers a different modality of treatment compared to the intravenously administered antibody, aducanumab, which promotes Aβ clearance.
The available preclinical data, while promising for both agents, highlights the need for more direct comparative studies to robustly evaluate their relative efficacy. Future preclinical research should aim to provide quantitative, head-to-head comparisons of these and other emerging therapeutics in standardized models of Alzheimer's disease to better inform clinical development strategies. Researchers are encouraged to consult the primary literature for detailed experimental parameters and a comprehensive understanding of the findings summarized in this guide.
References
A Comparative Guide to Alzheimer's Disease Therapeutics: Lecanemab vs. the Preclinical Candidate YIAD-0205
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparative analysis of lecanemab, an approved monoclonal antibody for early Alzheimer's disease, and YIAD-0205, a preclinical small molecule inhibitor of amyloid-beta aggregation. It is critical to note that public-domain data on this compound is extremely limited. As such, a direct, head-to-head comparison of clinical efficacy is not possible at this time. This document therefore presents a comprehensive overview of lecanemab, based on extensive clinical trial data, and situates this compound within the broader context of emerging oral therapies for Alzheimer's disease, outlining the necessary future research for a meaningful comparison.
Introduction: Two Distinct Approaches to Targeting Amyloid-Beta
The accumulation of amyloid-beta (Aβ) plaques in the brain is a hallmark of Alzheimer's disease.[1] Both lecanemab and this compound are designed to interfere with this pathological process, but they represent fundamentally different therapeutic modalities.
-
This compound is described as an orally administered small molecule inhibitor of Aβ(1-42) aggregation. Its development is at a much earlier, preclinical stage, with initial efficacy demonstrated in a 5XFAD transgenic mouse model of Alzheimer's disease.
This guide will first delve into the established efficacy and mechanisms of lecanemab, followed by a discussion of the therapeutic potential and developmental challenges for oral Aβ aggregation inhibitors like this compound.
Lecanemab: A Clinically Validated Immunotherapy
Lecanemab has been rigorously evaluated in large-scale clinical trials, most notably the Phase 3 confirmatory Clarity AD study.[4] This trial enrolled 1,795 participants with early Alzheimer's disease.[5]
Efficacy Data
The Clarity AD trial met its primary and all key secondary endpoints, demonstrating a statistically significant slowing of cognitive and functional decline in participants treated with lecanemab compared to placebo over 18 months.
| Efficacy Endpoint | Lecanemab (Change from Baseline) | Placebo (Change from Baseline) | Difference (Lecanemab - Placebo) | Percent Slowing of Decline | p-value |
| Primary Endpoint | |||||
| Clinical Dementia Rating-Sum of Boxes (CDR-SB)[5] | 1.21 | 1.66 | -0.45 | 27% | 0.00005 |
| Key Secondary Endpoints | |||||
| Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14)[5] | 1.44 (decline) | - | -1.44 | 26% | 0.00065 |
| Alzheimer's Disease Composite Score (ADCOMS)[5] | - | - | -0.050 | 24% | 0.00002 |
| AD Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL)[4] | - | - | 2.016 | 37% | <0.00001 |
| Amyloid PET (Centiloids)[5] | -55.5 | 3.6 | -59.1 | - | <0.00001 |
Mechanism of Action and Signaling Pathway
Lecanemab is a humanized IgG1 monoclonal antibody that selectively binds to soluble Aβ protofibrils.[2][6] This targeted approach is believed to be crucial for its therapeutic effect, as these protofibrils are thought to be more neurotoxic than the insoluble amyloid plaques.[7] The proposed mechanism involves the following steps:
-
Binding to Aβ Protofibrils: Lecanemab recognizes and binds to the N-terminus of Aβ protofibrils with high affinity.[6]
-
Immune-Mediated Clearance: Once bound, the lecanemab-protofibril complex is recognized by microglia, the resident immune cells of the brain. This triggers phagocytosis and clearance of the Aβ protofibrils.[6][8]
-
Reduction of Amyloid Plaques: By targeting the precursor protofibrils, lecanemab also leads to a significant reduction in the overall amyloid plaque burden in the brain.[5]
Experimental Protocols
The clinical development of lecanemab involved a range of sophisticated experimental protocols to assess its efficacy and safety.
-
Patient Population: The Clarity AD trial enrolled individuals with early Alzheimer's disease, including those with mild cognitive impairment (MCI) due to AD or mild AD dementia, with confirmed amyloid pathology.[9]
-
Dosage and Administration: Lecanemab was administered at a dosage of 10 mg/kg bi-weekly via intravenous infusion.
-
Efficacy Assessment:
-
Cognitive and Functional Scales: The primary endpoint was the change from baseline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[5] Key secondary endpoints included the ADAS-Cog14, ADCOMS, and ADCS-MCI-ADL.[5]
-
Biomarker Analysis:
-
Amyloid PET Imaging: Amyloid plaque burden was quantified using positron emission tomography (PET) with amyloid-targeting radiotracers.[5]
-
Cerebrospinal Fluid (CSF) Analysis: CSF samples were analyzed for biomarkers of Alzheimer's pathology, including Aβ42, phosphorylated tau (p-tau181), and total tau (t-tau).[10]
-
-
-
Safety Monitoring: Regular magnetic resonance imaging (MRI) scans were conducted to monitor for amyloid-related imaging abnormalities (ARIA).[11]
This compound and the Landscape of Oral Aβ Aggregation Inhibitors
This compound represents a different therapeutic strategy: an orally available small molecule designed to inhibit the aggregation of Aβ(1-42). This approach holds theoretical advantages but also faces significant developmental hurdles.
Therapeutic Rationale and Potential Advantages
-
Oral Administration: A key advantage of small molecules is the potential for oral administration, which is more convenient for patients and caregivers compared to intravenous infusions.
-
Blood-Brain Barrier Penetration: Small molecules can be designed to more readily cross the blood-brain barrier, potentially achieving higher concentrations in the brain where Aβ aggregation occurs.
-
Targeting Early Aggregation: Inhibiting the initial aggregation of Aβ monomers could prevent the formation of toxic oligomers and protofibrils, intervening at a very early stage of the pathological cascade.
Developmental Challenges and Necessary Future Research
The development of oral Aβ aggregation inhibitors has been challenging, with many candidates failing in clinical trials. For a compound like this compound to be meaningfully compared to lecanemab, a substantial body of evidence needs to be generated through a rigorous research and development program.
-
Preclinical Efficacy and Safety:
-
In-depth Mechanism of Action Studies: Elucidating the precise binding site and the effects on different Aβ species (monomers, oligomers, fibrils).
-
Pharmacokinetics and Pharmacodynamics: Demonstrating adequate oral bioavailability, brain penetration, and target engagement in animal models.
-
Toxicology Studies: Comprehensive safety and toxicology assessments in multiple species.
-
-
Clinical Trials:
-
Phase 1: First-in-human studies to evaluate safety, tolerability, and pharmacokinetics in healthy volunteers.
-
Phase 2: Proof-of-concept studies in patients with early Alzheimer's disease to assess target engagement (e.g., via amyloid PET or CSF biomarkers) and to determine the optimal dose.
-
Phase 3: Large-scale, placebo-controlled trials to definitively establish clinical efficacy on cognitive and functional endpoints, similar to the Clarity AD trial for lecanemab.
-
Conclusion: An Established Therapy and a Promising but Unproven Concept
Lecanemab has set a new benchmark in the treatment of early Alzheimer's disease, demonstrating that targeting Aβ protofibrils can slow clinical decline. Its development pathway provides a clear roadmap for the kind of robust evidence required for regulatory approval and clinical adoption.
This compound, as an oral Aβ aggregation inhibitor, represents an attractive therapeutic concept with the potential for greater patient convenience. However, it remains at a very early stage of development. A direct comparison of its efficacy to lecanemab is currently impossible due to the lack of clinical data. Future research will need to bridge this significant data gap to determine if this and other similar oral therapies can offer a safe and effective alternative to antibody-based treatments for Alzheimer's disease.
References
- 1. Lecanemab | Description, Alzheimer Disease, Effects, & Mechanism of Action | Britannica [britannica.com]
- 2. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzint.org [alzint.org]
- 4. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]
- 5. acnr.co.uk [acnr.co.uk]
- 6. pharmapoet.com [pharmapoet.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 9. Alzheimer's Association International Conference [alz.confex.com]
- 10. appliedradiology.com [appliedradiology.com]
- 11. jnnp.bmj.com [jnnp.bmj.com]
Unveiling the Action of YIAD-0205: A Comparative Analysis of Aβ(1-42) Aggregation Inhibitors
For Immediate Release
In the relentless pursuit of effective Alzheimer's disease therapeutics, the inhibition of amyloid-beta (Aβ) peptide aggregation remains a cornerstone of drug development. This guide offers a comprehensive comparison of the investigational compound YIAD-0205 and other key Aβ(1-42) aggregation inhibitors, providing researchers, scientists, and drug development professionals with a detailed analysis of their mechanisms of action, supported by available experimental data.
At a Glance: this compound and its Competitors
This compound is an orally available small molecule designed to thwart the aggregation of the neurotoxic Aβ(1-42) peptide. It has demonstrated the ability to reduce Aβ plaques and oligomers in the 5XFAD transgenic mouse model of Alzheimer's disease. This guide places this compound in context with other notable Aβ aggregation inhibitors, including tramiprosate, scyllo-inositol, and PBT2, offering a comparative overview of their therapeutic potential.
Mechanism of Action: A Head-to-Head Comparison
A critical differentiator for any therapeutic candidate is its precise mechanism of action. The following table summarizes the current understanding of how this compound and its alternatives interfere with the Aβ(1-42) aggregation cascade.
| Compound | Mechanism of Action |
| This compound | Binds to three key domains of Aβ(1-42): KLVFF (Aβ16–20), IIGLMV (Aβ31–36), and GGVVIA (Aβ37–42), which are crucial for Aβ aggregation and fibrillization.[1] It has been shown to convert fibrillar Aβ(1-42) into monomeric forms.[1] |
| Tramiprosate | An aminosulfonate compound that binds to key amino acid residues (Lys16, Lys28, and Asp23) of Aβ42. This interaction stabilizes the monomeric form of Aβ42, thereby inhibiting the formation of toxic oligomers and fibrils.[2][3] |
| Scyllo-inositol | A stereoisomer of inositol (B14025) that is thought to directly bind to and stabilize non-toxic Aβ oligomers. This prevents their conformational conversion into neurotoxic, β-sheet-rich fibrils.[4][5] |
| PBT2 | A metal ionophore that functions as a metal protein attenuating compound. It is believed to disrupt the interaction between metal ions (like zinc and copper) and Aβ, which is known to promote Aβ aggregation and neurotoxicity. PBT2 can sequester zinc that facilitates the formation of protease-resistant Aβ:Zn aggregates.[6] |
Visualizing the Pathways
To further elucidate the distinct mechanisms, the following diagrams illustrate the key signaling and interaction pathways.
References
- 1. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. neurology.org [neurology.org]
Unveiling the Potential of Small Molecule Aβ Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of Alzheimer's disease, the quest for effective therapeutics remains a paramount challenge. A central strategy in this endeavor is the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease. This guide provides a comparative analysis of promising small molecule Aβ inhibitors, supported by experimental data, detailed protocols, and visual pathway diagrams to aid in the evaluation and selection of compounds for further investigation.
The aggregation of Aβ peptides into toxic oligomers and fibrils is widely considered a critical event in the neurodegenerative cascade of Alzheimer's disease.[1][2] Small molecule inhibitors that can interfere with this process hold significant therapeutic potential.[3] This guide focuses on a selection of such molecules, comparing their efficacy in inhibiting Aβ aggregation and mitigating its cytotoxic effects.
Comparative Efficacy of Small Molecule Aβ Inhibitors
The inhibitory potency of small molecules against Aβ aggregation is commonly quantified by the half-maximal inhibitory concentration (IC50), while their binding affinity to Aβ is determined by the dissociation constant (Kd). A lower IC50 or Kd value signifies a more potent inhibitor. The following table summarizes the reported in vitro efficacy of several small molecule Aβ inhibitors. It is important to note that direct comparison of these values across different studies should be approached with caution due to variations in experimental conditions.[4]
| Compound | Chemical Class | Aβ Aggregation Inhibition (IC50) | Binding Affinity (Kd) | Reference(s) |
| Curcumin | Polyphenol | ~0.8 - 1.1 µM | Not widely reported | [4][5] |
| Rosmarinic Acid | Polyphenol | ~1.1 - 25.6 µM (Aβ40/42) | Not widely reported | [4][5] |
| Ferulic Acid | Phenolic Acid | ~5.5 µM | Not widely reported | [4] |
| Tannic Acid | Polyphenol | ~0.1 µM | Not widely reported | [4] |
| Myricetin | Flavonoid | ~0.43 µM | Not widely reported | [4] |
| Nordihydroguaiaretic Acid | Lignan | ~0.87 µM | Not widely reported | [4] |
| Rifampicin | Ansamycin Antibiotic | ~9.1 µM | Not widely reported | [4] |
| Tetracycline | Antibiotic | ~10 µM | Not widely reported | [4] |
| 10074-G5 | Thiazolidinone | Not widely reported | ~6 - 10 µM (Aβ42/40) | [6] |
| SGA1 | Pseudopeptide | IC50 ratio (ligand:Aβ) of 0.2 (Aβ40) and 0.5 (Aβ42) | Not widely reported | [7] |
Key Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate assessment of Aβ inhibitor efficacy. This section provides detailed methodologies for three key in vitro assays.
Thioflavin T (ThT) Aggregation Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[1][8] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[8]
Protocol:
-
Preparation of Aβ42 Stock Solution: Dissolve synthetic Aβ42 peptide in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 mM. To ensure a monomeric state, dilute the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) immediately before use to a working concentration of 20-30 µM.[8][9]
-
Preparation of Thioflavin T Solution: Prepare a 1 mM stock solution of ThT in PBS (pH 7.4) and filter it through a 0.22 µm syringe filter.[8] Dilute this stock to a working concentration of 10-20 µM in PBS.[8][9]
-
Preparation of Inhibitor Solutions: Dissolve the small molecule inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare serial dilutions in PBS to achieve the desired final assay concentrations.[8]
-
Assay Setup: In a 96-well black, clear-bottom microplate, combine the Aβ42 solution, ThT working solution, and the inhibitor at various concentrations. Include positive controls (Aβ42 and ThT without inhibitor) and negative controls (buffer and ThT).[8]
-
Incubation and Measurement: Incubate the plate at 37°C, with or without shaking, depending on the desired aggregation kinetics.[9] Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 482-485 nm.[1][9]
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence of samples with the inhibitor to the control without the inhibitor. The IC50 value can then be determined from a dose-response curve.
MTT Assay for Aβ-Induced Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the protective effects of inhibitors against Aβ-induced cytotoxicity.[10][11]
Protocol:
-
Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y or HT22) in a 96-well plate at a suitable density and allow the cells to adhere overnight.[7][11]
-
Preparation of Aβ Oligomers: Prepare neurotoxic Aβ oligomers by incubating monomeric Aβ42 at 4°C for 24 hours.[11]
-
Treatment: Pre-treat the cells with various concentrations of the small molecule inhibitor for a specified period (e.g., 1-2 hours). Subsequently, add the pre-aggregated Aβ oligomers to the cell culture medium.[7]
-
Incubation: Incubate the cells with the inhibitor and Aβ oligomers for 24-48 hours at 37°C.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[12]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The protective effect of the inhibitor is determined by comparing the viability of cells treated with Aβ and the inhibitor to those treated with Aβ alone.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity between a ligand (small molecule inhibitor) and an analyte (Aβ peptide).[13]
Protocol:
-
Immobilization of Aβ: Immobilize monomeric or fibrillar Aβ onto the surface of an SPR sensor chip. This can be achieved through various chemistries, such as amine coupling.[14]
-
Preparation of Small Molecule Solutions: Prepare a series of dilutions of the small molecule inhibitor in a suitable running buffer (e.g., PBS with a small percentage of DMSO).[15]
-
Binding Measurement: Inject the different concentrations of the small molecule inhibitor over the Aβ-functionalized sensor surface at a constant flow rate. A reference flow cell without immobilized Aβ should be used to subtract non-specific binding.[14]
-
Data Acquisition: Monitor the change in the SPR signal (measured in resonance units, RU) in real-time to generate sensorgrams that show the association and dissociation phases of the interaction.
-
Regeneration: After each injection, regenerate the sensor surface using a solution that disrupts the binding without denaturing the immobilized Aβ (e.g., a short pulse of low pH glycine-HCl).[14]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[16]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Aβ aggregation pathway, a typical experimental workflow for inhibitor screening, and the logical flow of this comparative analysis.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule inhibitors of amyloid β peptide aggregation as a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small-molecule sequestration of amyloid-β as a drug discovery strategy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudopeptide Amyloid Aggregation Inhibitors: In Silico, Single Molecule and Cell Viability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ThT Fluorescence Assay [bio-protocol.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. giffordbioscience.com [giffordbioscience.com]
Cross-Validation of YIAD-0205: A Comparative Analysis of an Aβ Aggregation Inhibitor in Preclinical Alzheimer's Disease Models
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in the Alzheimer's disease (AD) field now have access to a comprehensive comparative guide on the investigational compound YIAD-0205, an inhibitor of amyloid-beta (Aβ) (1-42) aggregation. This guide provides a detailed analysis of its performance, cross-validated against other models and in comparison with alternative therapeutic strategies, supported by experimental data from preclinical studies.
This compound has been identified as a promising small molecule that targets the foundational pathology of AD—the aggregation of Aβ peptides into neurotoxic oligomers and plaques.[1] Preclinical evidence, primarily from studies utilizing the 5XFAD transgenic mouse model, has demonstrated its potential efficacy.[2] This guide synthesizes available data to offer a clear perspective on its standing within the current landscape of Aβ-targeted therapies.
Comparative In Vitro Efficacy
Initial in vitro screening of a series of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids identified YIAD-0203 and this compound as potent inhibitors of Aβ(1–42) aggregation.[2] Thioflavin T (ThT) fluorescence assays revealed that both compounds significantly inhibited the formation of Aβ(1–42) fibrils in a concentration-dependent manner.[2]
Table 1: In Vitro Inhibition of Aβ(1–42) Fibril Formation by YIAD Compounds and Homotaurine [2]
| Compound | Concentration (μM) | Inhibition of Aβ(1–42) Fibril Formation (%) |
| YIAD-0203 | 500 | ~60% |
| This compound | 500 | ~60% |
| Homotaurine | 500 | ~40% |
Data extracted from graphical representations in the source publication and are approximate.
Notably, YIAD-0203 and this compound exhibited superior inhibitory effects compared to homotaurine, a compound known to interfere with Aβ aggregation.[2][3] Furthermore, these compounds were found to not only inhibit fibril formation but also to disaggregate pre-formed Aβ(1–42) fibrils, converting them into monomeric forms.[2] Based on these compelling in vitro results, both YIAD-0203 and this compound were selected for further in vivo evaluation in the 5XFAD transgenic mouse model.[2]
In Vivo Studies in the 5XFAD Mouse Model
The 5XFAD mouse model is a widely used transgenic model that co-expresses five familial Alzheimer's disease mutations, leading to accelerated Aβ deposition and subsequent neuroinflammation and cognitive deficits, mimicking key aspects of human AD pathology.[4] While the full in vivo comparative results for this compound are not yet published in detail, the selection of this compound for in vivo testing underscores its potential.
For context, numerous other Aβ aggregation inhibitors have been evaluated in the 5XFAD model, providing a basis for indirect comparison. For instance, studies on compounds like Allomargaritarine and cellulose (B213188) ethers have also demonstrated significant reductions in Aβ plaque burden and improvements in cognitive function in this model.[5][6]
Table 2: Illustrative In Vivo Efficacy of Aβ Aggregation Inhibitors in 5XFAD Mice
| Compound/Treatment | Key In Vivo Findings in 5XFAD Mice | Reference |
| Allomargaritarine (2b) | Demonstrated neuroprotective effects and restoration of cognitive dysfunction. | [5] |
| Cellulose Ether (TC-5RW) | Significantly inhibited Aβ oligomer and plaque burden, reduced neuroinflammation, and improved learning and memory functions. | [6] |
| Jowiseungchungtang (JWS) | Showed inhibitory effects on Aβ aggregation and Aβ-induced pathologies in vivo. | [7] |
Signaling Pathways and Experimental Workflows
The therapeutic rationale for this compound and similar compounds is based on the amyloid cascade hypothesis, which posits that the aggregation of Aβ is a primary event in AD pathogenesis, leading to downstream neurotoxicity.
The cross-validation of this compound's efficacy would typically follow a structured experimental workflow, progressing from in vitro characterization to in vivo validation in animal models.
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay This assay is a standard method to monitor the aggregation of amyloid fibrils in real-time. Aβ(1–42) monomers are incubated in the presence or absence of the test compound. ThT dye is added to the solution, which exhibits enhanced fluorescence upon binding to amyloid fibrils. The fluorescence intensity is measured over time to determine the kinetics of aggregation and the inhibitory potential of the compound.[2]
5XFAD Mouse Model Administration and Analysis For in vivo studies, this compound would typically be administered orally to 5XFAD mice over a specified period.[1] Following treatment, a battery of behavioral tests, such as the Morris water maze or Y-maze, would be conducted to assess cognitive function. Subsequently, brain tissue would be collected for histopathological analysis to quantify Aβ plaque burden using techniques like immunohistochemistry with specific anti-Aβ antibodies. Biochemical analysis, such as ELISA, would be used to measure the levels of soluble and insoluble Aβ species in the brain.[8]
Conclusion
This compound has demonstrated significant promise as an inhibitor of Aβ(1–42) aggregation in vitro, outperforming the known inhibitor homotaurine. Its progression to in vivo testing in the rigorous 5XFAD mouse model is a critical step in its development. While detailed comparative in vivo data for this compound against other Aβ aggregation inhibitors is eagerly awaited, the existing evidence places it as a noteworthy candidate in the pursuit of a disease-modifying therapy for Alzheimer's disease. Further studies are required to fully elucidate its efficacy and safety profile in different preclinical models before consideration for clinical trials.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural Compounds for Alzheimer’s Disease Therapy: A Systematic Review of Preclinical and Clinical Studies [mdpi.com]
- 4. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OBM Neurobiology | Neuroprotective Effects and Cognitive Enhancement of Allomargaritarine in 5xFAD Alzheimer's Disease Mice Model [lidsen.com]
- 6. Cellulose ether treatment inhibits amyloid beta aggregation, neuroinflammation and cognitive deficits in transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
Assessing the Specificity of YIAD-0205: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Analysis of YIAD-0205 as a Selective Inhibitor of Amyloid-β (1-42) Aggregation
This guide provides a detailed comparison of this compound, a novel small molecule inhibitor of Amyloid-β (Aβ) (1-42) aggregation, with other known inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Aβ aggregation in Alzheimer's disease.
This compound, a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivative, has demonstrated efficacy in inhibiting the aggregation of Aβ(1-42) and in disaggregating pre-formed fibrils in vitro.[1] Furthermore, in vivo studies using a 5XFAD transgenic mouse model have shown that oral administration of this compound can reduce the levels of Aβ plaques and oligomers.[2] This guide will delve into the available quantitative data for this compound and compare it with other Aβ(1-42) aggregation inhibitors, providing a framework for assessing its specificity and potential as a therapeutic agent.
Quantitative Comparison of Aβ(1-42) Aggregation Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected Aβ(1-42) aggregation inhibitors. The primary method for quantifying inhibition is the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils.
| Compound | Chemical Class | Inhibition of Aβ(1-42) Aggregation | IC50 Value | Reference |
| This compound | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | >40% inhibition at 10 µM and 100 µM | Not Reported | Cha M, et al. (2023)[1] |
| Curcumin | Polyphenol | Potent inhibitor | ~0.8 µM | [3] |
| Emodin | Anthraquinone | Potent inhibitor | Not explicitly stated, but shows greater effect than curcumin | [3] |
| Tannic Acid | Polyphenol | Potent inhibitor | IC50 in the low µM range | |
| Diruthenium Complex 1 | Organometallic | Effective inhibitor | Not Reported |
Note: The lack of a reported IC50 value for this compound in the primary literature necessitates a semi-quantitative comparison based on the percentage of inhibition at given concentrations.
Specificity Profile of this compound
Currently, there is a lack of publicly available data on the broader specificity of this compound. Studies investigating its potential interactions with other amyloid proteins (e.g., tau, α-synuclein) or its off-target effects on other cellular pathways have not been identified. The specificity of small molecule inhibitors is a critical parameter in drug development to minimize unintended side effects.
Derivatives of imidazo[1,2-a]pyrazine (B1224502) have been investigated for their activity against other targets, such as ENPP1, highlighting the potential for this chemical scaffold to interact with various biological molecules.[4] Therefore, a comprehensive assessment of this compound's specificity through dedicated screening against a panel of relevant targets is warranted.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the assessment of Aβ(1-42) aggregation inhibitors.
Thioflavin T (ThT) Fluorescence Assay for Aβ(1-42) Aggregation Inhibition
This assay is a standard method for quantifying the formation of amyloid fibrils in vitro.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Aβ(1-42) Monomers: Lyophilized Aβ(1-42) peptide is dissolved in hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state and to remove any pre-existing aggregates. The HFIP is then evaporated, and the resulting peptide film is stored at -80°C.
-
Reconstitution of Aβ(1-42): Immediately before the assay, the Aβ(1-42) film is reconstituted in a suitable buffer, such as phosphate-buffered saline (PBS), to the desired concentration (e.g., 20 µM).
-
Incubation with Inhibitors: The Aβ(1-42) solution is incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) in a 96-well plate.
-
Addition of Thioflavin T: A solution of Thioflavin T (e.g., 20 µM) is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[5]
-
Data Analysis: The fluorescence intensity of the samples containing the inhibitor is compared to the control to determine the percentage of inhibition. The IC50 value, the concentration of the inhibitor that reduces fibril formation by 50%, can be calculated from a dose-response curve.
Transmission Electron Microscopy (TEM) for Visualization of Aβ(1-42) Fibrils
TEM is used to directly visualize the morphology of Aβ aggregates and to confirm the presence or absence of fibrils.
Protocol:
-
Sample Preparation: A small aliquot (e.g., 10 µl) of the Aβ(1-42) solution, incubated with or without an inhibitor, is applied to a carbon-coated copper grid.
-
Staining: The grid is stained with a negative staining agent, such as 2% uranyl acetate, to enhance the contrast of the biological structures.
-
Imaging: The grid is then dried and imaged using a transmission electron microscope at an appropriate magnification (e.g., 100,000x).[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in Aβ aggregation and the workflow for assessing inhibitors.
References
- 1. Benzo[ d]imidazole-pyrrolo[1,2- a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 7. researchgate.net [researchgate.net]
YIAD-0205: A Preclinical Aβ Aggregation Inhibitor Benchmarked Against Established Alzheimer's Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YIAD-0205, a novel, orally administered inhibitor of amyloid-beta (Aβ) (1-42) aggregation, against currently established treatments for Alzheimer's disease (AD). The information presented herein is intended for an audience with expertise in neurodegenerative disease research and pharmaceutical development.
Introduction to Alzheimer's Disease Therapeutics
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles. The current therapeutic landscape for AD encompasses two main categories: symptomatic treatments and disease-modifying therapies. Symptomatic treatments, such as cholinesterase inhibitors and NMDA receptor antagonists, aim to alleviate cognitive and behavioral symptoms without altering the underlying disease course. In contrast, newer disease-modifying therapies, primarily anti-amyloid monoclonal antibodies, are designed to target the core pathological processes of AD.
This compound emerges as a preclinical candidate with a proposed disease-modifying mechanism, specifically targeting the aggregation of Aβ peptides, a critical step in the amyloid cascade hypothesis of AD pathogenesis.
Established Alzheimer's Disease Treatments
Symptomatic Treatments
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine)
These drugs work by increasing the levels of acetylcholine (B1216132), a neurotransmitter involved in memory and learning, in the brain.[1] They are approved for mild to severe AD and offer temporary improvements in cognitive function.[1]
NMDA Receptor Antagonist (Memantine)
Memantine is approved for moderate to severe AD and works by regulating the activity of glutamate (B1630785), another neurotransmitter involved in learning and memory.[2][3] It can be used alone or in combination with a cholinesterase inhibitor.[2]
Disease-Modifying Therapies
Anti-Amyloid Monoclonal Antibodies (Lecanemab, Donanemab)
These are newer, FDA-approved treatments for early-stage AD that target and help remove amyloid plaques from the brain.[4][5][6] Clinical trials have shown that these therapies can slow the rate of cognitive decline in patients with early AD.[4]
This compound: A Preclinical Profile
This compound is an orally available small molecule designed to inhibit the aggregation of Aβ(1-42).[5] Preclinical studies have demonstrated its potential to interfere with a key pathological event in AD.
Mechanism of Action
This compound is proposed to directly bind to Aβ monomers or early oligomers, preventing their assembly into larger, neurotoxic aggregates and plaques. This mechanism is distinct from the antibody-mediated clearance of established plaques.
Preclinical Efficacy Data
In vivo studies using the 5XFAD transgenic mouse model of Alzheimer's disease have shown that oral administration of this compound can reduce the levels of Aβ plaques and oligomers in the brain.[5]
| Preclinical Study: this compound in 5XFAD Mice | |
| Model | 6.0-month-old 5XFAD Transgenic Mice |
| Treatment | This compound (50 mg/kg) |
| Administration | Oral (p.o.), twice a week for one month |
| Key Findings | Reduction in the levels of Aβ plaques and Aβ oligomers |
In vitro assays have demonstrated the ability of this compound to inhibit the aggregation of Aβ(1-42).
| In Vitro Study: this compound Aβ Aggregation | |
| Assay | Aβ(1-42) Aggregation Assay |
| Concentrations | 10 µM, 100 µM |
| Result | Inhibition of Aβ(1-42) aggregation |
Comparative Analysis
The following table provides a high-level comparison of this compound with established Alzheimer's treatments. It is important to note that this compound is in the preclinical stage of development, and direct comparisons of efficacy with approved drugs are not yet possible.
| Feature | Cholinesterase Inhibitors | NMDA Receptor Antagonists | Anti-Amyloid Antibodies | This compound (Preclinical) |
| Mechanism of Action | Increase acetylcholine levels | Modulate glutamate transmission | Promote clearance of Aβ plaques | Inhibit Aβ aggregation |
| Therapeutic Approach | Symptomatic | Symptomatic | Disease-Modifying | Disease-Modifying (Proposed) |
| Route of Administration | Oral | Oral | Intravenous Infusion | Oral |
| Stage of Development | Marketed | Marketed | Marketed | Preclinical |
| Target Population | Mild to Severe AD | Moderate to Severe AD | Early-Stage AD | To be determined |
Experimental Protocols
In Vivo Efficacy in 5XFAD Mouse Model (Representative Protocol)
The following is a representative protocol for evaluating the in vivo efficacy of a compound like this compound in the 5XFAD mouse model. The exact details of the this compound study are proprietary and may differ.
Methodology:
-
Animal Model: Male or female 5XFAD transgenic mice, aged 6 months, are used. These mice express human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial AD mutations, leading to accelerated Aβ deposition.
-
Treatment Groups: Mice are randomly assigned to a treatment group (receiving this compound) and a control group (receiving a vehicle).
-
Drug Administration: this compound is administered orally at a specified dose (e.g., 50 mg/kg) and frequency (e.g., twice weekly) for a defined period (e.g., one month).
-
Behavioral Assessment: Cognitive function may be assessed using standardized behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.
-
Tissue Processing: Following the treatment period, mice are euthanized, and brain tissue is collected. One hemisphere may be fixed for immunohistochemistry, and the other flash-frozen for biochemical analysis.
-
Biochemical Analysis: Brain homogenates are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42, as well as Aβ oligomers, typically using enzyme-linked immunosorbent assays (ELISAs) or Western blotting.
-
Histological Analysis: Brain sections are stained with antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaque burden using microscopy and image analysis software.
In Vitro Aβ Aggregation Assay (Thioflavin T Assay Protocol)
This protocol describes a common method for assessing the inhibition of Aβ aggregation in vitro.
Methodology:
-
Preparation of Aβ(1-42): Synthetic Aβ(1-42) peptide is prepared to ensure a monomeric starting state.
-
Incubation: The monomeric Aβ(1-42) is incubated at a specific concentration (e.g., 10 µM) in a suitable buffer at 37°C with continuous agitation to promote aggregation.
-
Test Conditions: The incubation is performed in the presence of various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Thioflavin T (ThT) Binding: At specified time points, aliquots of the incubation mixture are transferred to a microplate, and a solution of Thioflavin T (ThT) is added. ThT is a fluorescent dye that binds to the beta-sheet structures characteristic of amyloid fibrils.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for ThT (typically around 440 nm and 485 nm, respectively).
-
Data Analysis: An increase in fluorescence intensity over time indicates Aβ aggregation. The inhibitory effect of this compound is determined by comparing the fluorescence in the presence of the compound to that of the vehicle control.
Conclusion and Future Directions
This compound represents a promising preclinical candidate for the treatment of Alzheimer's disease with a distinct, orally available, Aβ aggregation inhibition mechanism. The initial preclinical data in the 5XFAD mouse model is encouraging. However, further extensive preclinical studies are required to establish a comprehensive safety and efficacy profile, including dose-response relationships, pharmacokinetic and pharmacodynamic modeling, and long-term toxicity studies. Should these studies yield positive results, this compound could progress to clinical trials to evaluate its potential as a disease-modifying therapy for Alzheimer's disease in humans. The development of orally administered small molecules like this compound is of high interest as they could offer a more accessible and less invasive treatment option compared to intravenously administered antibody therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive enhancement and neuroprotective effects of OABL, a sesquiterpene lactone in 5xFAD Alzheimer's disease mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally Administered Benzofuran Derivative Disaggregated Aβ Plaques and Oligomers in the Brain of 5XFAD Alzheimer Transgenic Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Evaluating the Translational Potential of YIAD-0205: A Comparative Guide for Researchers
For Immediate Release
SEOUL, South Korea – In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), a novel small molecule, YIAD-0205, has emerged as a promising candidate. This orally administered inhibitor of amyloid-beta (Aβ) (1-42) aggregation has demonstrated noteworthy efficacy in preclinical models, warranting a comprehensive evaluation of its translational potential. This guide provides an objective comparison of this compound with other Aβ-targeting alternatives, supported by available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Focus on Aβ Aggregation
This compound is a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid compound designed to interfere with the pathological aggregation of the Aβ(1-42) peptide, a key event in the pathogenesis of Alzheimer's disease. By inhibiting the formation of neurotoxic Aβ oligomers and fibrils, this compound aims to mitigate downstream pathological effects, including synaptic dysfunction and neuronal cell death.
Figure 1: Proposed mechanism of action of this compound in inhibiting Aβ aggregation and promoting fibril dissociation.
Preclinical Efficacy of this compound
Recent studies have provided initial evidence for the in vitro and in vivo efficacy of this compound.
In Vitro Inhibition and Dissociation of Aβ Aggregates
This compound has been shown to both inhibit the formation of new Aβ(1-42) fibrils and promote the dissociation of pre-formed fibrils in vitro. The following table summarizes the key findings from a pivotal study by Cha et al. (2023) published in ACS Chemical Neuroscience.
| Assay | Compound | Concentration (µM) | Inhibition (%) | Dissociation (%) |
| Thioflavin T (ThT) Assay | This compound | 100 | ~60 | ~50 |
| Gel Electrophoresis | This compound | 500 | - | Significant increase in monomeric Aβ |
Experimental Protocol: Thioflavin T (ThT) Assay
The inhibitory effect of this compound on Aβ(1-42) aggregation was assessed using a Thioflavin T (ThT) fluorescence assay. Aβ(1-42) monomers were incubated with or without the compound at 37°C. ThT dye, which fluoresces upon binding to β-sheet structures in amyloid fibrils, was added to the samples, and fluorescence intensity was measured to quantify the extent of fibril formation. For dissociation experiments, pre-formed Aβ(1-42) fibrils were incubated with the compound, and the reduction in ThT fluorescence was monitored over time.
In Vivo Reduction of Aβ Pathology in a 5XFAD Mouse Model
The therapeutic potential of this compound was further evaluated in the 5XFAD transgenic mouse model of Alzheimer's disease, which exhibits aggressive Aβ pathology.
| Animal Model | Age of Treatment | Treatment | Duration | Key Findings |
| 5XFAD Mice | 4.3 months (early stage) | This compound (50 mg/kg, p.o.) | Twice a week for 1 month | Significant decrease in Aβ oligomer amounts in the hippocampus. |
| 5XFAD Mice | 6.0 months (mid-stage) | This compound (50 mg/kg, p.o.) | Twice a week for 1 month | Significant reduction of Aβ plaques and oligomers in the hippocampus. |
Experimental Protocol: In Vivo Study in 5XFAD Mice
Female 5XFAD transgenic mice were administered this compound orally via gavage. Following the treatment period, brain tissues, specifically the hippocampus, were collected and analyzed for Aβ pathology. Immunohistochemistry and biochemical assays (e.g., ELISA or Western blot) were employed to quantify the levels of Aβ plaques and oligomers.
Figure 2: Experimental workflow for the preclinical evaluation of this compound.
Comparative Analysis with Alternative Aβ-Targeting Strategies
To contextualize the potential of this compound, it is essential to compare it with other therapeutic modalities targeting Aβ. This section provides a comparative overview of monoclonal antibodies and other small molecule inhibitors.
Monoclonal Antibodies
Monoclonal antibodies represent a clinically advanced class of Aβ-targeting therapies. They primarily act by binding to various forms of Aβ, promoting their clearance from the brain.
| Compound | Target | Preclinical Model | Key Preclinical Findings | Clinical Status |
| Aducanumab | Aβ oligomers and fibrils | 5XFAD mice | Dose- and sex-dependent reduction in amyloid deposition.[1] | Approved by FDA (accelerated approval) |
| Lecanemab | Aβ protofibrils | APP transgenic mice | Reduced Aβ protofibrils and plaques. | Approved by FDA |
| Donanemab | Deposited Aβ plaques | PDAPP mice | Significant plaque lowering in aged mice.[2] | Phase 3 clinical trials completed |
Natural Compounds and Other Small Molecules
A variety of natural compounds and synthetic small molecules have been investigated for their Aβ aggregation inhibitory properties.
| Compound | Type | Preclinical Model | Key Preclinical Findings |
| Curcumin | Natural Polyphenol | 5XFAD mice | Reduced plaque burden and insoluble Aβ(1-42) levels. |
| Quercetin | Natural Flavonoid | 5XFAD mice | Significantly reduced insoluble Aβ40 and Aβ42 levels and plaque burden.[3] |
| Myricetin | Natural Flavonoid | 3xTg-AD mice | Improved memory and reduced Aβ plaque deposition.[4] |
Evaluation of Translational Potential
This compound demonstrates several characteristics that are favorable for its translational potential. Its oral bioavailability is a significant advantage over the intravenously administered monoclonal antibodies, potentially leading to better patient compliance and reduced treatment burden. The preclinical data in the aggressive 5XFAD model, showing efficacy at both early and mid-stages of pathology, is encouraging.
However, further research is imperative. Head-to-head comparative studies with other small molecule inhibitors in the same animal models would provide a more direct assessment of relative efficacy. Long-term safety and toxicology studies are also critical next steps. Furthermore, while the focus has been on Aβ, investigating the effects of this compound on other pathological hallmarks of AD, such as tau pathology and neuroinflammation, would provide a more complete picture of its therapeutic potential.
Conclusion
This compound represents a promising early-stage drug candidate for Alzheimer's disease. Its ability to inhibit Aβ aggregation and disaggregate existing fibrils, coupled with its oral bioavailability, positions it as a molecule of interest for further development. The preclinical data, while promising, necessitates more extensive investigation to fully elucidate its efficacy and safety profile before it can be considered for clinical translation. The scientific community will be keenly observing the progression of this compound through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal research behind Donanemab, the new Alzheimer’s drug :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. Quercetin in Animal Models of Alzheimer’s Disease: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin improves pathological changes in 3×Tg-AD mice by regulating the mitochondria-NLRP3 inflammasome-microglia channel by targeting P38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of YIAD-0205 and Other Amyloid-β Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YIAD-0205 and other compounds under investigation for their potential to inhibit the aggregation of amyloid-beta (Aβ) 1-42, a key pathological hallmark of Alzheimer's disease. The following sections present available preclinical data, detail common experimental methodologies, and visualize relevant biological pathways and workflows to offer an objective resource for the scientific community.
In Vitro Efficacy: Inhibition of Aβ(1-42) Aggregation
The ability of a compound to inhibit the formation of Aβ fibrils is a critical in vitro measure of its potential therapeutic efficacy. The Thioflavin T (ThT) fluorescence assay is a widely used method to quantify the extent of Aβ aggregation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration at which 50% of Aβ aggregation is inhibited.
| Compound | Aβ(1-42) Aggregation Inhibition IC50 | Notes |
| This compound | Data not publicly available. Inhibits Aβ(1-42) aggregation at 10 µM and 100 µM concentrations. | Further studies are needed to determine a precise IC50 value for direct comparison. |
| Curcumin | ~0.8 µM[1][2][3] | A natural polyphenol with known anti-inflammatory and antioxidant properties. |
| ALZ-801 (Tramiprosate) | Tramiprosate fully inhibits Aβ oligomer formation at a 1000-fold molar excess.[4] | ALZ-801 is a prodrug of tramiprosate. |
| Scyllo-inositol | Weaker inhibitor compared to EGCG and CLR01.[5] | A naturally occurring stereoisomer of inositol. |
| Emodin | IC50 data not specified, but shows greater inhibition of Aβ42 fibrillogenesis than curcumin.[6] | An active component of the herb Rheum palmatum. |
| DN5355 | Inhibits Aβ aggregation by 68.68% at 500 µM.[7][8] | A novel small molecule drug candidate. |
In Vivo Efficacy: Reduction of Aβ Plaque Burden in Animal Models
The 5XFAD transgenic mouse model is a commonly used in vivo model for Alzheimer's disease, as it develops significant Aβ plaque pathology. The efficacy of potential therapeutic compounds is often assessed by their ability to reduce the Aβ plaque load in the brains of these animals.
| Compound | Animal Model | Dosage and Administration | Aβ Plaque Reduction |
| This compound | 5XFAD Mice | 50 mg/kg, oral administration, twice a week for one month[9] | Reduces the level of Aβ plaques and Aβ oligomers.[9] |
| Curcumin | Tg2576 Mice | Fed to aged mice with advanced amyloid accumulation. | Reduced amyloid levels and plaque burden.[1][2] |
| Scyllo-inositol | TgCRND8 Mice | Oral administration. | Significant decreases in insoluble Aβ40, Aβ42, and plaque accumulation. |
| Emodin | B6C3-Tg Mice | Fed to 8-month-old mice for 2 months. | High dose decreased Aβ deposition by 50%-70%.[6][10] |
| DN5355 | 5XFAD Mice | 30 mg/kg/day, oral administration for 6 weeks. | Significantly reduced cerebral Aβ plaques.[11] |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aβ(1-42) Aggregation Inhibition
This protocol outlines a standard method for assessing the in vitro efficacy of compounds in inhibiting Aβ(1-42) aggregation.
-
Preparation of Aβ(1-42) Monomers: Lyophilized Aβ(1-42) peptide is dissolved in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to ensure it is in a monomeric state. The HFIP is then evaporated, and the resulting peptide film is stored at -80°C. Immediately before use, the peptide is reconstituted in a small volume of dimethyl sulfoxide (B87167) (DMSO) and then diluted to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation with Inhibitors: The monomeric Aβ(1-42) solution is incubated at 37°C with various concentrations of the test compound (e.g., this compound or comparators). A control sample containing Aβ(1-42) with the vehicle (e.g., DMSO) but no inhibitor is also prepared.
-
Thioflavin T Addition and Fluorescence Measurement: At specified time points, an aliquot of each reaction mixture is transferred to a microplate. A solution of Thioflavin T is added to each well. The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 440-450 nm and 480-490 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of aggregated Aβ. The percentage of inhibition is calculated by comparing the fluorescence of the samples with the inhibitor to the control sample without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Aβ Plaque Reduction Study in 5XFAD Mice
This protocol describes a general procedure for evaluating the in vivo efficacy of Aβ aggregation inhibitors.
-
Animal Model and Treatment: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), are used. At an age when Aβ plaques are known to be present, the mice are treated with the test compound (e.g., this compound) or a vehicle control. The compound is typically administered orally over a specified period.
-
Tissue Collection and Preparation: Following the treatment period, the mice are euthanized, and their brains are harvested. The brains are fixed (e.g., in paraformaldehyde) and then processed for histological analysis.
-
Immunohistochemistry: Brain sections are stained with antibodies specific for Aβ to visualize the plaques. Thioflavin S staining can also be used to detect dense-core plaques.
-
Image Acquisition and Analysis: The stained brain sections are imaged using a microscope. The images are then analyzed using image analysis software to quantify the Aβ plaque burden. This is typically expressed as the percentage of the total area of the brain region of interest (e.g., cortex or hippocampus) that is occupied by Aβ plaques.
-
Statistical Analysis: The plaque burden in the treated group is compared to the vehicle-treated control group to determine if the compound significantly reduced Aβ pathology.
Visualizations
Caption: Amyloid-β aggregation pathway and points of inhibition.
Caption: General experimental workflow for compound comparison.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin Inhibits the Primary Nucleation of Amyloid-Beta Peptide: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Comparison of Three Amyloid Assembly Inhibitors: The Sugar scyllo-Inositol, the Polyphenol Epigallocatechin Gallate, and the Molecular Tweezer CLR01 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emodin inhibits aggregation of amyloid-β peptide 1-42 and improves cognitive deficits in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Amyloid and Tau Aggregation to Alleviate Cognitive Impairment in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for YIAD-0205: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of YIAD-0205, an inhibitor of Aβ(1-42) aggregation. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Summary of this compound Properties
Limited specific quantitative data for this compound is publicly available. The following table summarizes the known information and highlights data gaps. Researchers should exercise caution and handle the compound as potentially hazardous.
| Property | Data | Source |
| Chemical Formula | C26H16Br2ClN3 | [1] |
| SMILES | C(C1=C(N2C(C=3N1C=CC3)=NC=4C2=CC(Br)=C(Br)C4)C5=CC=CC=C5)C6=CC=C(Cl)C6 | [1] |
| Physical State | Solid | [2] |
| Solubility | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Decomposition Temp. | Information not available | |
| LD50 (Oral) | Information not available | |
| LD50 (Dermal) | Information not available | |
| LC50 (Inhalation) | Information not available |
Experimental Protocols: Decontamination and Disposal
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[2] This ensures the complete destruction of the compound.
Personnel Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[2]
-
Avoid Contact: Prevent contact with skin and eyes.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including unused product and contaminated materials (e.g., pipette tips, weighing boats, contaminated gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical nature of this compound. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, heat, sparks, and open flames.[2]
-
Ensure the storage area is accessible only to authorized personnel.
-
-
Spill Management:
-
In case of a spill, prevent further leakage or spillage if it is safe to do so.[2]
-
Isolate the contaminated area and restrict access.[2]
-
For solid spills, carefully sweep up the material to avoid generating dust. Use a dust mask if necessary.[2]
-
Collect the spilled material and any contaminated cleaning materials in a sealed hazardous waste container for disposal.
-
Wash the spill area thoroughly with an appropriate solvent (e.g., ethanol, acetone) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the this compound waste.
-
Provide the waste disposal company with all available information on the compound, including its chemical name, formula, and any known hazards.
-
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the proper and safe disposal of this compound.
References
Navigating the Safe Handling and Disposal of YIAD-0205: A Comprehensive Guide
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling the novel compound YIAD-0205. In the absence of specific safety data for this compound, this guide is established on a conservative approach, treating the compound as a potent and potentially hazardous substance. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
All personnel must don the following personal protective equipment before entering an area where this compound is handled or stored. The required PPE is categorized by the level of protection it offers and the specific laboratory task being performed.
| PPE Category | Item | Standard | Purpose |
| Primary Barrier | Disposable Nitrile Gloves (Double-Gloved) | ASTM D6319 | Prevents direct skin contact with this compound. |
| Laboratory Coat with Cuffed Sleeves | Protects skin and personal clothing from contamination. | ||
| Safety Glasses with Side Shields | ANSI Z87.1 | Protects eyes from splashes and airborne particles. | |
| Secondary Barrier (for handling powder) | Chemical Splash Goggles | ANSI Z87.1 | Provides a full seal around the eyes to protect from fine powders. |
| N95 Respirator or Higher | NIOSH-approved | Prevents inhalation of aerosolized this compound powder. | |
| Ancillary | Chemical-Resistant Apron | Provides an additional layer of protection against spills. | |
| Disposable Shoe Covers | Prevents the tracking of contaminants out of the work area. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the step-by-step procedure for safely preparing a stock solution from powdered this compound. This process should be conducted within a certified chemical fume hood.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing this compound:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Securely cap the vial.
-
-
Dissolution:
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a designated and labeled freezer box.
-
-
Decontamination:
-
Dispose of all contaminated disposable materials (e.g., pipette tips, gloves) in the designated hazardous waste container.
-
Wipe down the spatula, work surface, and any other equipment with an appropriate decontamination solution.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
